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  • Product: 2-(5-nitro-1H-indol-3-yl)acetic acid
  • CAS: 79473-05-5

Core Science & Biosynthesis

Foundational

Physicochemical Properties and Applications of 2-(5-Nitro-1H-indol-3-yl)acetic Acid: A Comprehensive Technical Guide

Executive Summary 2-(5-nitro-1H-indol-3-yl)acetic acid (commonly referred to as 5-Nitro-IAA) is a highly functionalized indole derivative that serves as a cornerstone intermediate in advanced organic synthesis and pharma...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-(5-nitro-1H-indol-3-yl)acetic acid (commonly referred to as 5-Nitro-IAA) is a highly functionalized indole derivative that serves as a cornerstone intermediate in advanced organic synthesis and pharmaceutical manufacturing. Characterized by the presence of a strongly electron-withdrawing nitro group at the C5 position of an indole-3-acetic acid scaffold, this compound exhibits unique physicochemical behavior, enhanced oxidative stability, and potent intermolecular binding capabilities[1]. This whitepaper provides an authoritative analysis of its molecular architecture, synthetic pathways, self-validating analytical protocols, and downstream pharmacological applications.

Molecular Architecture and Physicochemical Profile

The structural integrity of 5-Nitro-IAA is defined by the interplay between the electron-rich indole nitrogen and the electron-deficient nitro group. The C5 nitro substitution fundamentally alters the electron density of the aromatic system. By withdrawing electron density via resonance and inductive effects, the nitro group renders the indole core significantly less susceptible to spontaneous oxidative degradation compared to unsubstituted indole-3-acetic acid (IAA).

Furthermore, this electronic depletion increases the acidity of the indole NH proton, while the carboxylic acid moiety dictates the molecule's pH-dependent solubility. Table 1 summarizes the critical quantitative physicochemical data necessary for formulation and experimental design.

Table 1: Quantitative Physicochemical Properties
PropertyValue / DescriptionCausality / Implication
Chemical Name 2-(5-nitro-1H-indol-3-yl)acetic acidStandard IUPAC nomenclature.
CAS Number 79473-05-5[2]Unique registry identifier for procurement.
Molecular Formula C10H8N2O4[2]Defines stoichiometric ratios for synthesis.
Molecular Weight 220.18 g/mol [2],[3]Critical for molarity calculations in assays.
Physical State Solid (Crystalline)[1]High crystal lattice energy reduces aqueous solubility.
Estimated pKa ~4.5 (COOH), ~14.0 (NH)Dictates the need for acidic buffers in chromatography.
Solubility Profile Soluble in DMSO, DMF, EtOH[1]Requires organic solvation prior to aqueous dilution.

Synthesis and Mechanistic Pathways

The synthesis of 5-Nitro-IAA requires precise regiochemical control. Direct nitration of indole-3-acetic acid derivatives often utilizes a mixture of concentrated nitric and sulfuric acids. The electronic directing effects of the indole nitrogen, combined with steric hindrance, predominantly drive the electrophilic aromatic substitution to the C5 position[1]. Alternatively, syntheses based on 2-methyl-5-nitrogramine precursors provide highly controlled pathways to functionalize the C3 position with an acetic acid side chain via nucleophilic substitution and subsequent acid hydrolysis[4].

Synthesis IAA Indole-3-acetic Acid (Precursor) Nitration Nitration (HNO3 / H2SO4) IAA->Nitration Electrophilic Substitution NitroIAA 5-Nitro-IAA (CAS: 79473-05-5) Nitration->NitroIAA C5 Directed Reduction Reduction & Acetylation NitroIAA->Reduction Intermediate API Fluoroquinolones (Muscle Relaxants) Reduction->API API Synthesis

Logical workflow of 5-Nitro-IAA synthesis and downstream pharmaceutical application.

Analytical Characterization Protocols (Self-Validating System)

To ensure scientific integrity, the characterization of 5-Nitro-IAA must employ a self-validating system . Relying solely on HPLC can yield false positives if non-UV-active impurities are present. Therefore, our protocol mandates orthogonal cross-verification: quantitative purity via HPLC-UV is strictly gated by structural confirmation via 1H-NMR on the exact same sample aliquot.

Protocol 1: High-Performance Liquid Chromatography (HPLC-UV)
  • Objective: Determine quantitative chemical purity.

  • Step 1: Mobile Phase Preparation. Prepare Mobile Phase A (0.1% Trifluoroacetic acid [TFA] in LC-MS grade water) and Mobile Phase B (0.1% TFA in Acetonitrile).

    • Causality: The carboxylic acid moiety has an estimated pKa of ~4.5. At neutral pH, it undergoes partial ionization, leading to severe peak tailing and irreproducible retention times. Buffering the system to pH ~2.5 with TFA ensures the carboxylate remains fully protonated, yielding a single, sharp chromatographic peak.

  • Step 2: Sample Solubilization. Dissolve 5 mg of 5-Nitro-IAA in 1 mL of pure DMSO, then dilute to 100 µg/mL with Mobile Phase A.

    • Causality: The planar indole ring and intermolecular hydrogen bonding create a strong crystal lattice, resulting in poor aqueous solubility[1]. DMSO disrupts these interactions, ensuring complete solvation before introduction to the aqueous mobile phase.

  • Step 3: Chromatographic Separation. Inject 10 µL onto a C18 reverse-phase column (2.1 x 100 mm, 1.7 µm) at 0.3 mL/min using a linear gradient of 10% to 90% B over 10 minutes.

  • Step 4: Detection. Monitor UV absorbance at 254 nm.

    • Causality: The extended conjugated π-system of the nitroindole core provides a robust chromophore, maximizing the signal-to-noise ratio for accurate integration.

Protocol 2: Nuclear Magnetic Resonance (1H-NMR) Spectroscopy
  • Objective: Orthogonal structural confirmation to validate HPLC results.

  • Step 1: Solvent Selection. Dissolve 15 mg of the compound in 0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO-d6).

    • Causality: Protic solvents (e.g., D2O or CD3OD) trigger rapid deuterium exchange with the indole NH and carboxylic OH protons, rendering them invisible on the spectrum. DMSO-d6 prevents this exchange, allowing the critical NH proton to be observed (typically around 11.5–12.0 ppm).

  • Step 2: Acquisition. Acquire spectra at 400 MHz with 16 scans and a relaxation delay (D1) of 2 seconds.

  • Step 3: Self-Validating Verification. Cross-reference the integration of the aliphatic C3-CH2 protons (singlet, ~3.7 ppm) against the aromatic protons. If the integration ratio deviates from the theoretical 2:4, or if aliphatic solvent peaks are detected, the batch fails validation regardless of a >98% HPLC purity score.

Analytical Prep Sample Prep (DMSO Solubilization) HPLC HPLC-UV Analysis (pH 2.5 Mobile Phase) Prep->HPLC Aliquot 1 NMR 1H-NMR Spectroscopy (DMSO-d6 Solvent) Prep->NMR Aliquot 2 Purity Quantitative Purity (>98% Target) HPLC->Purity Structure Structural Identity (Proton Integration) NMR->Structure Validate Self-Validating System (Cross-Verification) Purity->Validate Structure->Validate

Self-validating analytical workflow combining orthogonal HPLC and NMR techniques.

Pharmacological and Agrochemical Applications

The structural features of 5-Nitro-IAA make it a highly versatile pharmacophore and synthetic intermediate.

API Manufacturing: It is a critical upstream intermediate in the synthesis of fluoroquinolone-class muscle relaxants[1]. The synthetic progression involves the reduction of the C5 nitro group to an amine, followed by acetylation, ultimately yielding complex active pharmaceutical ingredients (APIs) used to treat facial and neck muscle spasms[1].

Antimicrobial Drug Design: In the realm of computer-aided drug design (CADD), 5-nitroindole derivatives are actively investigated as potential anti-tuberculosis and anti-HIV agents[1]. The causality behind this efficacy lies in the molecule's binding thermodynamics: the nitro group acts as a potent hydrogen bond acceptor, while the electron-deficient indole ring engages in strong π-π stacking interactions with aromatic amino acid residues within pathogen target proteins (such as viral integrases or mycobacterial enzymes)[1].

Mechanism Ligand 5-Nitro-IAA (Active Scaffold) Binding H-Bonding & π-π Stacking Ligand->Binding Target Pathogen Enzyme (e.g., Integrase) Target->Binding Inhibition Enzyme Inhibition (Conformational Shift) Binding->Inhibition Target Affinity Outcome Antimicrobial Effect (Growth Arrest) Inhibition->Outcome Phenotype

Pharmacological mechanism of 5-Nitro-IAA derivatives targeting pathogen enzymes.

References

  • Source: cato-chem.
  • Title: 2-(5-nitro-1H-indol-3-yl)
  • Title: 5-Nitroisatin CAS 611-09-6 - Shaanxi Bloom Tech Co., Ltd.
  • Title: Syntheses Based on 2-Methyl-5-nitrogramine.

Sources

Exploratory

Technical Whitepaper: 2-(5-nitro-1H-indol-3-yl)acetic acid (CAS 79473-05-5) in Advanced Organic Synthesis and Drug Discovery

Executive Summary The compound 2-(5-nitro-1H-indol-3-yl)acetic acid (commonly referred to as 5-nitroindole-3-acetic acid), bearing the CAS registry number 79473-05-5 , is a highly specialized indole derivative that serve...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-(5-nitro-1H-indol-3-yl)acetic acid (commonly referred to as 5-nitroindole-3-acetic acid), bearing the CAS registry number 79473-05-5 , is a highly specialized indole derivative that serves as a critical building block in modern medicinal chemistry and organic synthesis[1]. Characterized by the presence of a strongly electron-withdrawing nitro group at the C5 position and a versatile acetic acid moiety at the C3 position, this molecule exhibits unique electronic and steric properties. It is predominantly utilized as an advanced intermediate in the synthesis of fluoroquinolone-based muscle relaxants and is actively investigated in the development of novel anti-tuberculosis and anti-HIV therapeutics[2].

This whitepaper provides an in-depth mechanistic analysis of its physicochemical properties, synthetic pathways, and biological applications, designed specifically for researchers and drug development professionals.

Physicochemical Profiling & Structural Dynamics

The structural dichotomy of 2-(5-nitro-1H-indol-3-yl)acetic acid—featuring a lipophilic, electron-deficient aromatic core coupled with a hydrophilic, ionizable carboxylic acid tail—dictates its solubility, reactivity, and binding affinity. The C5-nitro group significantly reduces the electron density of the indole pyrrole ring, making the molecule less susceptible to oxidative degradation compared to unsubstituted indole-3-acetic acid (IAA).

Quantitative Data Summary

The following table consolidates the critical physicochemical parameters of the compound[1][3]:

ParameterValue / Description
Chemical Name 2-(5-nitro-1H-indol-3-yl)acetic acid
CAS Registry Number 79473-05-5
Molecular Formula C₁₀H₈N₂O₄
Molecular Weight 220.18 g/mol
Density 1.674 g/cm³
Boiling Point 507.3 °C (at 760 mmHg)
Flash Point 260.6 °C
Refractive Index 1.744
Vapor Pressure 4.1 × 10⁻¹¹ mmHg (at 25 °C)

Synthetic Methodologies & Mechanistic Pathways

Direct nitration of indole-3-acetic acid is notoriously problematic; the electron-rich pyrrole ring is highly susceptible to oxidation and polymerization in the presence of strong nitrating agents (e.g., HNO₃/H₂SO₄). Therefore, achieving high regioselectivity at the C5 position requires strategic synthetic routing.

The most reliable and historically validated method for synthesizing 5-nitroindole-3-acetic acid derivatives relies on the cyanation of 5-nitrogramine followed by acid-catalyzed hydrolysis, a pathway pioneered in the foundational work of Noland and Rush[4].

Causality in Reagent Selection
  • Cyanation Phase: The displacement of the dimethylamine group in 5-nitrogramine by cyanide ( CN− ) proceeds via an elimination-addition mechanism. The electron-withdrawing nitro group at C5 stabilizes the intermediate, but also demands a robust nucleophile.

  • Hydrolysis Phase: Acidic hydrolysis (using H₂SO₄) is strictly preferred over basic hydrolysis. Basic conditions can trigger ring-opening or degradation of the electron-deficient nitroindole core. Acidic conditions safely protonate the nitrile nitrogen, rendering the nitrile carbon highly electrophilic and susceptible to nucleophilic attack by water, cleanly yielding the carboxylic acid.

SynthesisWorkflow A 5-Nitrogramine (Starting Material) B Cyanation (KCN) Nucleophilic Substitution A->B Elimination-Addition C 5-Nitroindole-3-acetonitrile (Intermediate) B->C IPC: TLC Validation D Acid-Catalyzed Hydrolysis (H2SO4 / H2O) C->D Nitrile Hydration E 2-(5-nitro-1H-indol-3-yl)acetic acid CAS: 79473-05-5 D->E Product Isolation

Caption: Workflow for the synthesis of 2-(5-nitro-1H-indol-3-yl)acetic acid via nitrile hydrolysis.

Validated Experimental Protocol: Synthesis via Nitrile Hydrolysis

To ensure scientific integrity, the following protocol is designed as a self-validating system , incorporating In-Process Controls (IPC) and definitive analytical checkpoints.

Step 1: Preparation of 5-Nitroindole-3-acetonitrile
  • Reaction Setup: Suspend 5-nitrogramine (1.0 eq) in a co-solvent system of ethanol and water (1:1 v/v). Causality: Ethanol dissolves the lipophilic gramine derivative, while water is necessary to solubilize the subsequent addition of potassium cyanide.

  • Reagent Addition: Add Potassium Cyanide (KCN, 1.5 eq) and a catalytic amount of methyl iodide (to quaternize the amine, facilitating its departure).

  • Reflux: Heat the mixture to reflux for 4–6 hours under an inert argon atmosphere.

  • IPC Validation: Monitor via TLC (Hexane:Ethyl Acetate 7:3). The starting material spot will disappear, replaced by a less polar UV-active spot representing the nitrile.

  • Isolation: Cool to room temperature, extract with dichloromethane (DCM), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Step 2: Acid-Catalyzed Hydrolysis to the Acetic Acid
  • Hydrolysis Setup: Dissolve the crude 5-nitroindole-3-acetonitrile in a 20% aqueous sulfuric acid (H₂SO₄) solution. Causality: 20% H₂SO₄ provides sufficient proton activity to drive hydration without causing charring or sulfonation of the aromatic core.

  • Thermal Activation: Heat the solution to 90 °C for 8 hours.

  • Self-Validation (FT-IR & NMR):

    • FT-IR Checkpoint: Extract a micro-aliquot. The sharp C≡N stretch at ~2250 cm⁻¹ must be completely absent. A new broad O−H stretch (3300–2500 cm⁻¹) and a strong C=O stretch (~1700 cm⁻¹) must appear.

    • ¹H-NMR Checkpoint: The methylene protons ( CH2​ ) at the C3 position will shift slightly downfield due to the adjacent carboxylic acid.

  • Purification: Cool the reaction mixture in an ice bath to induce precipitation. Filter the crude yellow/brown solid. Recrystallize from hot aqueous ethanol to yield pure 2-(5-nitro-1H-indol-3-yl)acetic acid.

Biological Applications & Target Interactions

The pharmacological value of 2-(5-nitro-1H-indol-3-yl)acetic acid lies in its utility as a precursor and its inherent binding capabilities[2].

Precursor to Fluoroquinolone Muscle Relaxants

The compound is a direct precursor to 5-nitroindole-3-acetic anhydride . By further nitration and dehydration, this anhydride becomes the key intermediate in the synthesis of fluoroquinolone-class muscle relaxants (originally developed by Tanabe Corporation). These drugs are clinically deployed to treat severe facial and neck muscle spasms[2].

Anti-Tuberculosis and Anti-HIV Drug Design

In modern computer-aided drug design (CADD), 5-nitroindole derivatives are mapped against key enzymes in Mycobacterium tuberculosis and HIV. The structural logic is twofold:

  • Hydrogen Bonding: The highly polarized oxygen atoms of the C5-nitro group act as strong hydrogen-bond acceptors, anchoring the molecule to the amino acid backbone of the target enzyme's active site.

  • π-π Stacking: The planar, aromatic indole core intercalates with aromatic residues (like Tyrosine or Phenylalanine) within the pathogen's target proteins, inducing a conformational shift that leads to enzyme inhibition[5].

BindingMechanism Core 5-Nitroindole Core Nitro C5-Nitro Group Core->Nitro Indole Indole Ring Core->Indole Target Mycobacterium Target Enzyme Nitro->Target Hydrogen Bonding Indole->Target π-π Stacking Inhibition Enzymatic Inhibition Target->Inhibition Conformational Shift

Caption: Molecular binding mechanism of 5-nitroindole derivatives with target pathogen enzymes.

References

  • Title: Syntheses Based on 2-Methyl-5-nitrogramine. Preparation of 2-Methyl-5-nitroindole-3-acetic Acid Source: The Journal of Organic Chemistry (ACS Publications), 1963. URL: [Link]

  • Title: 5-Nitroisatin CAS 611-09-6 (Applications and Synthesis of Fluoroquinolone Precursors) Source: Shaanxi Bloom Tech Co., Ltd. URL: [Link]

  • Title: Cas 6953-39-5, (5-nitro-1H-indol-3-yl)(oxo)acetic acid Properties & Academic Research Source: LookChem URL: [Link]

Sources

Foundational

A Technical Guide to the NMR Spectral Analysis of 2-(5-Nitro-1H-indol-3-yl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. This guide provides an...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. This guide provides an in-depth technical analysis of the predicted ¹H and ¹³C NMR spectra of 2-(5-nitro-1H-indol-3-yl)acetic acid, a compound of interest in medicinal chemistry. Due to the limited availability of direct experimental spectra for this specific molecule in the public domain, this guide synthesizes data from closely related 5-nitroindole derivatives to provide a robust and predictive interpretation. We will delve into the theoretical underpinnings of chemical shifts and coupling constants, the influence of the electron-withdrawing nitro group, and the diagnostic signals of the acetic acid side chain. This document serves as a practical reference for researchers working with this and structurally similar compounds.

Introduction: The Importance of Structural Verification

2-(5-nitro-1H-indol-3-yl)acetic acid belongs to the indole class of heterocyclic compounds, a scaffold frequently encountered in pharmacologically active molecules. The nitro substitution on the indole ring significantly modulates its electronic properties and, consequently, its biological activity. Accurate structural confirmation via NMR is a critical step in the synthesis and development of any new chemical entity. This guide will equip the reader with the foundational knowledge to interpret the NMR spectra of this specific nitroindole derivative with confidence.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 2-(5-nitro-1H-indol-3-yl)acetic acid is predicted to exhibit distinct signals corresponding to the protons on the indole ring, the methylene protons of the acetic acid side chain, and the acidic proton. The electron-withdrawing nature of the nitro group at the C5 position will significantly influence the chemical shifts of the aromatic protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H1 (NH)11.5 - 12.5br s-The indole NH proton is typically deshielded and appears as a broad singlet.
H27.3 - 7.5d~3.0The H2 proton of the indole ring typically appears as a doublet due to coupling with H1.
H48.6 - 8.8d~2.0The H4 proton is strongly deshielded by the adjacent nitro group and will appear as a doublet due to coupling with H6.[1][2]
H68.1 - 8.3dd~9.0, ~2.0The H6 proton will be a doublet of doublets due to coupling with H7 and H4.[1][2]
H77.4 - 7.6d~9.0The H7 proton will appear as a doublet due to coupling with H6.[1][2]
CH₂3.7 - 3.9s-The methylene protons of the acetic acid side chain will appear as a singlet.
COOH10.0 - 12.0br s-The carboxylic acid proton is highly deshielded and will appear as a broad singlet, its position being concentration and solvent dependent.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. The chemical shifts will be influenced by the hybridization of the carbon atoms and the electronic effects of the substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C2125 - 128The C2 carbon of the indole ring.
C3108 - 112The C3 carbon is shielded due to its position adjacent to the nitrogen and the side chain.
C3a128 - 130Bridgehead carbon.
C4118 - 120The C4 carbon is deshielded by the adjacent nitro group.[1]
C5141 - 143The C5 carbon, directly attached to the nitro group, will be significantly deshielded.[1]
C6117 - 119Aromatic carbon.[1]
C7111 - 113Aromatic carbon.
C7a138 - 140Bridgehead carbon.[1]
CH₂30 - 35The methylene carbon of the acetic acid side chain.
COOH170 - 175The carbonyl carbon of the carboxylic acid.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra, the following experimental protocol is recommended:

4.1. Sample Preparation

  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its ability to dissolve the compound and to avoid exchange of the acidic NH and COOH protons.

  • Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

  • Filtration: Filter the solution through a small plug of glass wool into a clean and dry 5 mm NMR tube to remove any particulate matter.

4.2. NMR Spectrometer Parameters

  • Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

  • ¹H NMR:

    • Acquire the spectrum at room temperature.

    • Use a standard pulse sequence.

    • Set the spectral width to cover the range of -2 to 14 ppm.

    • The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 16 or 32 scans).

  • ¹³C NMR:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • A larger number of scans will be required to obtain a good signal-to-noise ratio (typically 1024 or more).

Structural Elucidation Workflow

The following diagram illustrates the logical workflow for the structural elucidation of 2-(5-nitro-1H-indol-3-yl)acetic acid using NMR spectroscopy.

G cluster_0 Data Acquisition cluster_1 Spectral Analysis cluster_2 Structure Confirmation SamplePrep Sample Preparation (DMSO-d6) H1_NMR 1H NMR Acquisition SamplePrep->H1_NMR C13_NMR 13C NMR Acquisition SamplePrep->C13_NMR H1_Analysis 1H Spectrum Analysis - Chemical Shifts - Multiplicities - Coupling Constants H1_NMR->H1_Analysis C13_Analysis 13C Spectrum Analysis - Chemical Shifts C13_NMR->C13_Analysis Assignment Signal Assignment to Protons and Carbons H1_Analysis->Assignment C13_Analysis->Assignment Structure_Validation Final Structure Validation Assignment->Structure_Validation

Figure 1. Workflow for NMR-based structural elucidation.

Key Structural Features and Their NMR Signatures

The molecular structure of 2-(5-nitro-1H-indol-3-yl)acetic acid, with key protons highlighted, is shown below. This visualization aids in correlating the predicted spectral data with the molecular structure.

Figure 2. Structure of 2-(5-nitro-1H-indol-3-yl)acetic acid.

Conclusion

This technical guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of 2-(5-nitro-1H-indol-3-yl)acetic acid. By understanding the fundamental principles of NMR and the specific electronic effects of the nitro-substituent, researchers can confidently interpret experimental data for this and related molecules. The provided workflow and structural diagrams serve as a practical aid in the structural elucidation process, ensuring the integrity of synthesized compounds in drug discovery and development pipelines.

References

  • G., D. S., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity. ChemMedChem, 16(10), 1667-1675. [Link]

  • Loakes, D., & Brown, D. M. (1994). 5-Nitroindole as an universal base analogue. Nucleic Acids Research, 22(20), 4039-4043. [Link]

  • Naik, N., Kumar, H. V., & Harini, S. T. (2011). Synthesis and antioxidant evaluation of novel indole-3-acetic acid analogues. European Journal of Chemistry, 2(3), 339-343. [Link]

Sources

Exploratory

mass spectrometry of 2-(5-nitro-1H-indol-3-yl)acetic acid

An In-Depth Technical Guide to the Mass Spectrometry of 2-(5-nitro-1H-indol-3-yl)acetic acid Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of the mass spectrometric ana...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mass Spectrometry of 2-(5-nitro-1H-indol-3-yl)acetic acid

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the mass spectrometric analysis of 2-(5-nitro-1H-indol-3-yl)acetic acid, a molecule of interest in drug development and biological research. We will delve into the core principles of its ionization and fragmentation behavior, offering field-proven insights and detailed experimental protocols to empower researchers in their analytical endeavors.

Introduction: The Analytical Significance of 2-(5-nitro-1H-indol-3-yl)acetic acid

2-(5-nitro-1H-indol-3-yl)acetic acid belongs to the indole family, a class of compounds with significant biological activities. The parent compound, indole-3-acetic acid, is a crucial plant hormone. The addition of a nitro group to the indole ring, as in our target molecule, can dramatically alter its chemical and biological properties, making it a subject of interest in medicinal chemistry.[1][2] Accurate and reliable analytical methods are paramount for its characterization, quantification in complex matrices, and for studying its metabolism. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), offers the sensitivity and specificity required for these demanding applications.

Foundational Principles: Ionization and Molecular Ion Identification

The molecular weight of 2-(5-nitro-1H-indol-3-yl)acetic acid is 220.184 g/mol .[3] The choice of ionization technique is critical for successfully analyzing this molecule. Electrospray ionization (ESI) is the preferred method due to the presence of a polar carboxylic acid group and a nitro group, which facilitate ionization.

Ionization Strategy: Positive vs. Negative Mode ESI

A dual-polarity approach is recommended for a comprehensive analysis.

  • Negative Ion Mode (ESI-): The carboxylic acid moiety readily deprotonates to form a [M-H]⁻ ion at m/z 219.18. This is often the more sensitive mode for acidic compounds. Nitroaromatic compounds are also known to ionize efficiently in negative mode.[4][5]

  • Positive Ion Mode (ESI+): The indole nitrogen can be protonated to yield a [M+H]⁺ ion at m/z 221.19. While potentially less sensitive than negative mode for this specific molecule, it can provide complementary fragmentation data.[6]

The following diagram illustrates the initial ionization workflow.

cluster_sample Sample Introduction cluster_ionization Electrospray Ionization (ESI) cluster_ions Generated Ions Analyte 2-(5-nitro-1H-indol-3-yl)acetic acid in Solution ESI_Source ESI Source Analyte->ESI_Source Liquid Chromatography Effluent Positive_Ion [M+H]⁺ m/z 221.19 ESI_Source->Positive_Ion Positive Polarity Negative_Ion [M-H]⁻ m/z 219.18 ESI_Source->Negative_Ion Negative Polarity Parent [M+H]⁺ m/z 221.19 Loss1 - 46 Da (CH₂COOH) Parent->Loss1 Fragment1 [M+H - CH₂COOH]⁺ m/z 175.05 Loss1->Fragment1

Caption: Key fragmentation of [M+H]⁺ for 2-(5-nitro-1H-indol-3-yl)acetic acid.

Predicted Fragmentation in Negative Ion Mode (ESI-)

The fragmentation of the [M-H]⁻ ion is anticipated to be more complex, with contributions from both the nitro group and the carboxylic acid moiety.

  • Decarboxylation: A common fragmentation for carboxylates is the neutral loss of CO₂ (44 Da), which would yield a fragment at m/z 175.14. [5]* Nitro Group Losses: Nitroaromatic compounds are known to exhibit characteristic losses of NO (30 Da) and NO₂ (46 Da) in negative mode ESI-MS/MS. [4][5]This would lead to fragments at m/z 189.18 and m/z 173.18, respectively.

The proposed fragmentation pathways are as follows:

Parent [M-H]⁻ m/z 219.18 Loss1 - 44 Da (CO₂) Parent->Loss1 Loss2 - 30 Da (NO) Parent->Loss2 Loss3 - 46 Da (NO₂) Parent->Loss3 Fragment1 [M-H - CO₂]⁻ m/z 175.14 Loss1->Fragment1 Fragment2 [M-H - NO]⁻ m/z 189.18 Loss2->Fragment2 Fragment3 [M-H - NO₂]⁻ m/z 173.18 Loss3->Fragment3

Caption: Predicted fragmentation pathways for [M-H]⁻.

Summary of Expected Ions
Ion ModePrecursor Ion (m/z)Proposed Product Ion (m/z)Neutral Loss (Da)Proposed Structure of Loss/Fragment
ESI+ 221.19175.0546.14CH₂COOH
ESI- 219.18175.1444.04CO₂
ESI- 219.18189.1830.00NO
ESI- 219.18173.1846.00NO₂

Experimental Protocols

The following protocols are provided as a robust starting point for method development. Optimization will be necessary based on the specific instrumentation and application.

Sample Preparation
  • Standard Solution Preparation:

    • Prepare a 1 mg/mL stock solution of 2-(5-nitro-1H-indol-3-yl)acetic acid in a suitable organic solvent such as methanol or acetonitrile.

    • Perform serial dilutions from the stock solution to create working standards for calibration curves and method development. The final solvent composition should be compatible with the initial mobile phase conditions.

  • Biological Matrix Extraction (e.g., Plasma):

    • For protein precipitation, add 3 volumes of ice-cold acetonitrile to 1 volume of plasma.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at >10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
  • LC System: A standard HPLC or UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer equipped with an ESI source.

  • Ion Source Parameters (to be optimized):

    • Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative)

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

  • MRM Transitions for Quantification:

    • Positive Mode: 221.2 > 175.1

    • Negative Mode: 219.2 > 175.1 (likely the most robust) or 219.2 > 173.2

Conclusion

The mass spectrometric analysis of 2-(5-nitro-1H-indol-3-yl)acetic acid is readily achievable using electrospray ionization. A thorough understanding of its likely ionization and fragmentation behavior in both positive and negative ion modes is key to developing sensitive and specific analytical methods. The protocols and fragmentation pathways outlined in this guide provide a solid foundation for researchers to successfully characterize and quantify this important molecule.

References

  • Selective detection of nitrated polycyclic aromatic hydrocarbons by electrospray ionization mass spectrometry and constant neutral loss scanning. Rapid Communications in Mass Spectrometry, 14(16), 1474-1481. [Link]

  • Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(15), 2293-2302. [Link]

  • Quantitative Analysis of Indole-3-Acetic Acid Metabolites in Arabidopsis. Plant Physiology, 135(2), 1162-1170. [Link]

  • Studies on nitroaromatic compound degradation in modified Fenton reactions by electrospray ionization tandem mass spectrometry (ESI-MS-MS). The Analyst, 127(11), 1464-1469. [Link]

  • (PDF) Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS). ResearchGate. [Link]

  • GC-MS analysis showing mass spectrum of metabolite I (indole-3-acetic...). ResearchGate. [Link]

  • Speciation of nitrogen containing aromatics by atmospheric pressure photoionization or electrospray ionization fourier transform ion cyclotron resonance mass spectrometry. Journal of the American Society for Mass Spectrometry, 18(7), 1265-1273. [Link]

  • Quantification of Indole-3-Acetic Acid and Amino Acid Conjugates in Rice by Liquid Chromatography–Electrospray Ionization–Tandem Mass Spectrometry. Bioscience, Biotechnology, and Biochemistry, 69(1), 20-26. [Link]

  • Gas chromatography-mass spectrometry analysis of indoleacetic acid and tryptophan following aqueous chloroformate derivatisation of Rhizobium exudates. ResearchGate. [Link]

  • 3-Indoleacetic acid, TMS derivative. NIST WebBook. [Link]

  • Synthesis, X-Ray, Spectral Characterization, DFT, and Molecular Docking Calculations of 2-(5-Nitro-1-H-Indazol-1-yl) Acetic Acid. Polycyclic Aromatic Compounds. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Synthesis and antioxidant evaluation of novel indole-3-acetic acid analogues. European Journal of Chemistry. [Link]

  • Ethyl 2-[2-(4-Nitrobenzoyl)-1H-indol-3-yl]acetate. MDPI. [Link]

  • Design, synthesis and screening of indole acetic acid-based tri-azo moieties as antioxidants, anti-microbial and cytotoxic agents. Frontiers in Chemistry. [Link]

  • Gas-Phase Fragmentation Analysis of Nitro-Fatty Acids. Journal of the American Society for Mass Spectrometry. [Link]

  • Synthesis and Structural Characterization of 1-[2-(5-Nitro-1H-indol-2-yl)phenyl]methylpyridinium Chloride. Molecules. [Link]

  • A Comprehensive Analysis Using Colorimetry, Liquid Chromatography-Tandem Mass Spectrometry and Bioassays for the Assessment of Indole Related Compounds Produced by Endophytes of Selected Wheat Cultivars. Molecules. [Link]

  • Mass spectral studies of nitroindole compounds. Trade Science Inc. [Link]

  • FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]

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Protocols & Analytical Methods

Method

The Synthetic Auxin Analogue 2-(5-nitro-1H-indol-3-yl)acetic acid: A Comprehensive Guide for Plant Tissue Culture Applications

Introduction: Expanding the Synthetic Auxin Toolkit For decades, plant cell and tissue culture has been fundamentally reliant on the precise application of plant growth regulators, with auxins playing a central role in d...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Expanding the Synthetic Auxin Toolkit

For decades, plant cell and tissue culture has been fundamentally reliant on the precise application of plant growth regulators, with auxins playing a central role in directing cellular differentiation and morphogenesis. The naturally occurring auxin, Indole-3-acetic acid (IAA), while effective, is susceptible to degradation under in vitro conditions. This has led to the widespread adoption of synthetic auxins such as 2,4-dichlorophenoxyacetic acid (2,4-D) and 1-naphthaleneacetic acid (NAA). The compound 2-(5-nitro-1H-indol-3-yl)acetic acid is a synthetic derivative of IAA, characterized by the presence of a nitro group at the 5-position of the indole ring. This modification is anticipated to alter its physicochemical properties, potentially influencing its stability, uptake, and biological activity in comparison to the parent molecule.

This guide provides a comprehensive overview of the hypothesized applications and detailed protocols for the use of 2-(5-nitro-1H-indol-3-yl)acetic acid in plant tissue culture. The information presented herein is based on established principles of auxin biology and structure-activity relationships of auxin analogues.[1][2][3] Researchers, scientists, and drug development professionals can utilize this document as a foundational resource for exploring the potential of this novel synthetic auxin in their in vitro plant studies.

Physicochemical Properties and a Postulated Mode of Action

The introduction of an electron-withdrawing nitro group at the 5-position of the indole ring is expected to have several implications for the molecule's function as an auxin.

  • Enhanced Stability: The nitro group may confer greater resistance to oxidative degradation compared to IAA, a significant advantage in prolonged in vitro cultures.

  • Modified Receptor Binding: The electronic and steric properties of the nitro group could alter the binding affinity of the molecule to the auxin receptors, primarily the F-box protein TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and its AUXIN SIGNALING F-BOX (AFB) homologs.[4][5] This could potentially lead to a different dose-response curve compared to IAA.

  • Altered Transport: While not extensively studied for this specific molecule, substitutions on the indole ring can influence polar auxin transport, which is crucial for establishing morphogenetic gradients within plant tissues.

The presumed mechanism of action for 2-(5-nitro-1H-indol-3-yl)acetic acid follows the canonical auxin signaling pathway.[4][6][7]

AuxinSignaling cluster_0 Cell Cytoplasm cluster_1 Nucleus Auxin 2-(5-nitro-1H-indol-3-yl)acetic acid TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB Binds to receptor Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Forms co-receptor complex ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Ub Ubiquitin Aux_IAA->Ub Ubiquitination AuxRE Auxin Response Element (AuxRE) ARF->AuxRE Binds to promoter Proteasome 26S Proteasome Ub->Proteasome Degradation Gene_Expression Gene Expression AuxRE->Gene_Expression Activates/Represses Transcription

Figure 1: Postulated mechanism of action for 2-(5-nitro-1H-indol-3-yl)acetic acid.

As depicted in Figure 1, the synthetic auxin is expected to enter the nucleus and bind to the TIR1/AFB receptor, promoting its interaction with Aux/IAA transcriptional repressors.[4][7] This leads to the ubiquitination and subsequent degradation of the Aux/IAA proteins by the 26S proteasome.[8] The degradation of these repressors liberates Auxin Response Factors (ARFs), which can then bind to Auxin Response Elements (AuxREs) in the promoters of auxin-responsive genes, thereby modulating their transcription to elicit various developmental responses.[9]

Application Notes and Experimental Protocols

The following protocols are provided as a starting point for researchers. Optimal concentrations of 2-(5-nitro-1H-indol-3-yl)acetic acid will likely be species- and even ecotype-dependent, and empirical determination of the optimal dose-response curve is highly recommended.

Preparation of Stock Solutions

Due to its organic nature, 2-(5-nitro-1H-indol-3-yl)acetic acid is sparingly soluble in water. A stock solution should be prepared in a suitable solvent and then diluted into the culture medium.

Protocol 1: Stock Solution Preparation

  • Weigh out the desired amount of 2-(5-nitro-1H-indol-3-yl)acetic acid powder in a sterile container.

  • Dissolve the powder in a minimal amount of 1 M NaOH.

  • Bring the solution to the final desired volume with sterile distilled water. For example, to make a 1 mg/mL stock solution, dissolve 10 mg of the compound in a few drops of 1 M NaOH and then add sterile distilled water to a final volume of 10 mL.

  • Alternatively, dissolve the compound in dimethyl sulfoxide (DMSO). Note that high concentrations of DMSO can be toxic to plant tissues, so the final concentration in the medium should typically be kept below 0.1%.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

  • Store the stock solution at 4°C in the dark for up to one month. For longer-term storage, aliquots can be stored at -20°C.

Application in Callus Induction

Auxins are critical for inducing callus formation from explants, often in combination with a cytokinin.[10][11] 2-(5-nitro-1H-indol-3-yl)acetic acid is hypothesized to be an effective agent for callus induction.

Protocol 2: Callus Induction from Tobacco Leaf Explants

  • Prepare Murashige and Skoog (MS) basal medium supplemented with vitamins, 3% (w/v) sucrose, and solidified with 0.8% (w/v) agar.[12]

  • Adjust the pH of the medium to 5.8 before autoclaving.

  • After autoclaving and cooling the medium to approximately 50-60°C, add the filter-sterilized stock solution of 2-(5-nitro-1H-indol-3-yl)acetic acid and a cytokinin (e.g., 6-Benzylaminopurine, BAP) to the desired final concentrations. A good starting point is to test a range of concentrations.

  • Excise young, healthy leaves from sterile tobacco plantlets and cut them into approximately 1 cm² segments.

  • Place the leaf explants with their abaxial side in contact with the solidified medium.

  • Seal the culture plates with parafilm and incubate them in the dark at 25 ± 2°C.

  • Observe the explants for callus formation at the cut edges within 2-4 weeks.

  • Subculture the developing callus onto fresh medium every 3-4 weeks.

Table 1: Suggested Concentrations for Callus Induction Optimization

Treatment2-(5-nitro-1H-indol-3-yl)acetic acid (mg/L)BAP (mg/L)Expected Outcome
10.50.5Friable callus
21.00.5Moderate callus growth
32.00.5Compact callus
40.51.0Potential for some shoot primordia
51.01.0Vigorous callus growth
62.01.0Dense, compact callus

Figure 3: Workflow for in vitro rooting.

Conclusion and Future Perspectives

2-(5-nitro-1H-indol-3-yl)acetic acid represents a promising, yet underexplored, synthetic auxin for plant tissue culture applications. Its structural similarity to IAA, combined with the potential for enhanced stability conferred by the nitro group, makes it a valuable candidate for optimizing various in vitro morphogenesis processes. The protocols and theoretical framework provided in this guide are intended to serve as a robust starting point for researchers to investigate the efficacy of this compound. Further studies are warranted to directly compare its activity with standard auxins across a range of plant species and to elucidate the precise molecular interactions with the auxin signaling components. Such research will not only expand the toolkit of plant tissue culturists but also contribute to a deeper understanding of auxin structure-function relationships.

References

  • Structure–activity relationship of 2,4-D correlates auxinic activity with the induction of somatic embryogenesis in Arabidopsis thaliana. The Plant Journal, 2023. [Link]

  • Lavy, M., & Estelle, M. (2016). Mechanisms of auxin signaling. Development, 143(18), 3226-3229. [Link]

  • Gyan Sanchay. Molecular Mechanisms of Auxin Action in Plants. [Link]

  • Schepetilnikov, M., & Ryabova, L. A. (2017). Auxin Signaling in Regulation of Plant Translation Reinitiation. Frontiers in plant science, 8, 2136. [Link]

  • Gray, W. M., & Estelle, M. (1998). Molecular mechanisms of auxin action. Current opinion in plant biology, 1(5), 434-439. [Link]

  • Woodward, A. W., & Bartel, B. (2015). Auxin signal transduction. Portland Press. [Link]

  • Quint, M., & Gray, W. M. (2002). MOLECULAR GENETICS OF AUXIN SIGNALING. Annual review of plant biology, 53(1), 327-352. [Link]

  • Furuya, M. (2014). Molecular Mechanisms of Auxin Perception and Signal Transduction in Higher Plant Cells. Journal of Plant Research, 107(1), 1-3. [Link]

  • Wójcikowska, B., et al. (2022). Structure-activity relationship of 2,4-D correlates auxin activity with the induction of somatic embryogenesis in Arabidopsis thaliana. bioRxiv. [Link]

  • Khan, M. A., et al. (2004). Callus Induction and in vitro Complete Plant Regeneration of Different Cultivars of Tobacco (Nicotiana tabacum L.) on Media of Different Hormonal Concentrations. Science Alert. [Link]

  • Li, Y., et al. (2008). New auxin analogs with growth-promoting effects in intact plants reveal a chemical strategy to improve hormone delivery. Proceedings of the National Academy of Sciences, 105(39), 15192-15197. [Link]

  • Zhang, Y., & Zhang, X. (2015). Shoot Regenerative Capacity Assays in Arabidopsis and Tobacco. Bio-protocol, 5(7), e1434. [Link]

  • Rahman, A. (2023). Mechanisms of Auxin Signalling Pathways in Plants: A Comprehensive Review. Journal of Plant Science and Research, 10(2), 1-10. [Link]

  • Tan, X., et al. (2007). Auxin Perception—Structural Insights. Cold Spring Harbor perspectives in biology, 2(1), a005546. [Link]

  • Lifeasible. (2023). Induction and Culture of Tobacco Callus. [Link]

  • Perianez-Rodriguez, J., et al. (2021). Integrating the Roles for Cytokinin and Auxin in De Novo Shoot Organogenesis: From Hormone Uptake to Signaling Outputs. Plants, 10(10), 2179. [Link]

  • Lavy, M., & Estelle, M. (2016). Mechanisms of auxin signaling. Development, 143(18), 3226-3229. [Link]

  • Wójcikowska, B., et al. (2023). Structure-activity relationship of 2,4-D correlates auxinic activity with the induction of somatic embryogenesis in Arabidopsis thaliana. The Plant journal : for cell and molecular biology, 116(5), 1355–1369. [Link]

  • Uddin, M. S., et al. (2016). Influence of Auxin Concentration on in Vitro Rooting of Chrysanthemum Morifolium Ramat. International Journal of Biosciences, 8(6), 1-8. [Link]

  • Wang, R., & Estelle, M. (2014). Diversity and specificity: auxin perception and signaling through the TIR1/AFB pathway. Current opinion in plant biology, 21, 51-58. [Link]

  • Uddin, M. S., et al. (2016). Influence of Auxin Concentration on in vitro Rooting of Chrysanthemum morifolium Ramat. SciSpace. [Link]

  • Wang, Y., et al. (2011). Callus induction and plant regeneration of tobacco Leaf explant. Journal of Agricultural Science, 3(1), 221. [Link]

  • Semrád, K., et al. (2007). Auxin activity and molecular structure of 2-alkylindole-3-acetic acids. Journal of plant growth regulation, 26(1), 1-13. [Link]

  • Boukhatem, N., et al. (2024). In vitro rooting development and ex vitro acclimatization for Rosa damascena Mill. plant regeneration using auxin treatments. Horizon e-Publishing Group. [Link]

  • Rahman, M. M., et al. (2018). Effect of Auxin and Cytokinin for Shoot Regeneration from In vitro Culture of Sugarcane. International Journal of Plant Biology & Research, 6(1), 1079. [Link]

  • S, S., & S, S. (2016). Optimization of Media Formulations for Callus Induction, Shoot Regeneration and Root Induction in Nicotiana benthamiana. Open Science Publications. [Link]

  • Das, A., & Bora, P. (2022). Auxin and cytokinin synergism in micropropagation for mass production of Aloe vera. Emirates Journal of Food and Agriculture, 34(1), 19-24. [Link]

  • Das, A., & Bora, P. (2022). Auxin and cytokinin synergism in micropropagation for mass production of Aloe vera. Emirates Journal of Food and Agriculture, 34(1), 19-24. [Link]

  • Gonzalez, J. (2016). Can anyone help me to induce callus in tobacco plants? Which is the auxin-citokinin proportion?. ResearchGate. [Link]

  • Ljung, K., et al. (2005). Aminoethyl-substituted indole-3-acetic acids for the preparation of tagged and carrier-linked auxin. Journal of the American Chemical Society, 127(20), 7582-7588. [Link]

  • University of Hamburg. (n.d.). Auxin Indole-3-acetic acid (IAA). [Link]

  • Jin, W. (2020). A Brief Introduction to Adventitious Shoot Regeneration in Plants. Journal of Cytology & Tissue Biology. [Link]

  • Wikipedia. (n.d.). Indole-3-acetic acid. [Link]

  • Wróbel, N., et al. (2024). Light Conditions and Auxin Influence the In Vitro Efficiency of Rooting and Acclimatization of Pennisetum 'Vertigo®'. MDPI. [Link]

  • Aoi, Y., et al. (2020). GH3 Auxin-Amido Synthetases Alter the Ratio of Indole-3-Acetic Acid and Phenylacetic Acid in Arabidopsis. Plant and cell physiology, 61(2), 334–345. [Link]

  • Pagnussat, G. C., et al. (2004). Nitric Oxide Mediates the Indole Acetic Acid Induction Activation of a Mitogen-Activated Protein Kinase Cascade Involved in Adventitious Root Development. Plant physiology, 135(1), 279–288. [Link]

  • O'Brien, J. A., & Benková, E. (2021). Role of Auxin and Nitrate Signaling in the Development of Root System Architecture. Plants, 10(11), 2447. [Link]

  • O'Brien, J. A., & Benková, E. (2023). Auxin's Role in Nitrate-Regulated Plant Growth and Development. Encyclopedia. [Link]

  • Biology Discussion. (2016, July 20). Indole-3-Acetic Acid (IAA), and Auxin in Plants | Plant Physiology. [Link]

  • Dharmasiri, N. (2007). Structural requirements necessary for auxin activity. TXST Digital Repository. [Link]

Sources

Application

Application Note: Orthogonal Auxin Signaling and Targeted Protein Degradation using 5-NO2-IAA in Arabidopsis thaliana

Executive Summary & Mechanistic Rationale The study of essential genes in Arabidopsis thaliana is frequently bottlenecked by the lethality or severe developmental defects associated with traditional genetic knockouts. Wh...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The study of essential genes in Arabidopsis thaliana is frequently bottlenecked by the lethality or severe developmental defects associated with traditional genetic knockouts. While the Auxin-Inducible Degron (AID) system revolutionized conditional protein degradation, applying natural indole-3-acetic acid (IAA) to trigger the system in planta induces massive pleiotropic effects—such as root growth arrest and altered transcription—by activating endogenous wild-type (WT) TIR1 receptors.

To bypass this limitation, chemical biologists engineered "bump-and-hole" orthogonal systems. 2-(5-nitro-1H-indol-3-yl)acetic acid (5-NO2-IAA) serves as a synthetic, bulky auxin analog (the "bump"). Due to steric hindrance at the C5 position of the indole ring, 5-NO2-IAA is biologically inert in WT plants. However, when paired with an engineered TIR1 receptor where a bulky phenylalanine is mutated to a smaller glycine or alanine (e.g., AtTIR1-F79G; the "hole"), 5-NO2-IAA binds with high affinity.

This application note provides a field-proven, self-validating protocol for utilizing 5-NO2-IAA to achieve rapid, target-specific protein degradation or orthogonal transcriptional activation without disrupting endogenous auxin homeostasis.

OrthogonalSignaling Ligand 5-NO2-IAA (Bulky Auxin) Receptor Mutant TIR1 (e.g., F79G) Ligand->Receptor Bump-and-Hole Binding Target AID-Tagged Protein Receptor->Target Recruits Complex SCF E3 Ligase Complex Target->Complex Ubiquitination Degradation 26S Proteasome Degradation Complex->Degradation Proteolysis

Orthogonal Auxin Signaling: 5-NO2-IAA specifically binds mutant TIR1 to trigger degradation.

Validation Data: The 2x2 Orthogonal Matrix

A robust experimental design must be a self-validating system . To prove that observed phenotypes are driven exclusively by the engineered AID system and not by off-target chemical toxicity, every experiment must evaluate a 2x2 matrix comparing WT and Mutant backgrounds against Mock and 5-NO2-IAA treatments.

The table below summarizes the expected quantitative dynamics, demonstrating the strict orthogonality of 5-NO2-IAA compared to natural IAA.

CompoundReceptor BackgroundRoot Growth Inhibition (10 µM)Target Degradation (1 hr)Orthogonal Specificity
IAA (Natural) WT AtTIR1> 90%> 90%Low (Pleiotropic)
IAA (Natural) Mutant AtTIR1-F79G~ 10%~ 15%N/A
5-NO2-IAA WT AtTIR1< 5% < 5% High
5-NO2-IAA Mutant AtTIR1-F79G> 85% > 90% High

Table 1: Comparative efficacy and specificity of natural IAA versus the C5-substituted analog 5-NO2-IAA.

Experimental Workflow

ProtocolWorkflow S1 Seed Stratification 4°C, 2-3 Days S2 Seedling Germination 1/2 MS Agar, 22°C S1->S2 Light/Dark Cycle S3 5-NO2-IAA Treatment 0.1 - 10 µM S2->S3 Transfer at Day 4-7 S4a Phenotypic Assay Root Growth Inhibition S3->S4a Solid Media (3-5 Days) S4b Biochemical Assay Target Degradation (WB) S3->S4b Liquid Media (0-120 Min)

Workflow for 5-NO2-IAA treatment in Arabidopsis for phenotypic and biochemical assays.

Step-by-Step Methodologies

Reagent Preparation

Causality Check: 5-NO2-IAA is highly hydrophobic. It must be dissolved in an organic solvent (DMSO), but final solvent concentrations in plant media must remain below 0.1% (v/v) to prevent solvent-induced stress responses.

  • Stock Solution: Dissolve 5-NO2-IAA powder () in 100% molecular-grade DMSO to create a 10 mM stock solution.

  • Storage: Aliquot into single-use light-protected tubes (e.g., amber Eppendorf tubes) and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Concentration: Depending on the target protein's half-life and the assay type, prepare a working concentration of 0.1 µM to 10 µM by diluting the stock directly into the assay medium immediately before use.

Plant Material Preparation
  • Surface-sterilize seeds of WT Col-0 and the transgenic line (expressing AtTIR1-F79G and the AID-tagged target) using 70% ethanol for 2 minutes, followed by a 20% bleach solution containing 0.05% Triton X-100 for 10 minutes. Wash five times with sterile ddH₂O.

  • Plate seeds on 1/2 Murashige and Skoog (MS) medium containing 1% sucrose and 0.8% phytoagar (pH 5.7).

  • Stratify plates in the dark at 4°C for 2–3 days to synchronize germination.

  • Transfer plates to a growth chamber at 22°C under long-day conditions (16h light/8h dark). Crucial: Grow plates vertically to ensure roots grow straight along the agar surface, which is mandatory for accurate phenotypic measurements.

Protocol A: Phenotypic Assay (Root Growth Inhibition)

Causality Check: Root elongation is highly sensitive to auxin signaling. If 5-NO2-IAA is truly orthogonal, it will arrest root growth in the mutant TIR1 line but leave WT roots completely unaffected.

  • Allow seedlings to grow vertically for 4 days.

  • Prepare fresh 1/2 MS agar plates supplemented with either 0.1% DMSO (Mock) or 10 µM 5-NO2-IAA.

  • Carefully transfer the 4-day-old seedlings to the treatment plates using sterile forceps.

  • Mark the position of the root tips on the back of the Petri dish using a fine-tip marker.

  • Return plates to the vertical growth chamber for an additional 3 to 5 days.

  • Data Acquisition: Photograph the plates and measure the new root growth (distance from the mark to the new root tip) using ImageJ software.

Protocol B: Biochemical Assay (Rapid Target Degradation)

Causality Check: Mechanical stress from transferring seedlings rapidly alters ubiquitin-proteasome dynamics. Seedlings must be acclimated in liquid media for 24 hours prior to chemical treatment to allow basal protein homeostasis to reset.

  • Transfer 7-day-old seedlings from vertical agar plates into 6-well culture plates containing 3 mL of liquid 1/2 MS medium per well (approx. 10 seedlings per well).

  • Acclimation: Place the 6-well plates on a gentle orbital shaker (50 rpm) in the growth chamber for 24 hours.

  • Treatment: Spike the wells with 5-NO2-IAA to a final concentration of 10 µM (or an equivalent volume of DMSO for mock controls).

  • Time-Course Harvest: At designated time points (e.g., 0, 15, 30, 60, and 120 minutes), rapidly remove the seedlings, blot them dry on paper towels for 2 seconds, and immediately flash-freeze in liquid nitrogen.

  • Readout: Grind the frozen tissue, extract total proteins using a standard denaturing extraction buffer (e.g., containing SDS and protease inhibitors), and perform Western Blotting against the AID tag (or the target protein's native epitope) to quantify degradation kinetics.

References

  • Chemical hijacking of auxin signaling with an engineered auxin-TIR1 pair. Uchida, N., Takahashi, K., Iwasaki, R., et al. Nature Chemical Biology, 14(3), 299-305 (2018).[Link]

  • Super Strong Engineered Auxin–TIR1 Pair. Yamada, R., Uchida, N., Takahashi, K., et al. Plant and Cell Physiology, 59(8), 1538-1544 (2018).[Link]

  • An auxin-based degron system for the rapid depletion of proteins in nonplant cells. Nishimura, K., Fukagawa, T., Takisawa, H., Kakimoto, T., & Kanemaki, M. Nature Methods, 6(12), 917-922 (2009).[Link]

  • 5-Nitroindole-3-acetic Acid (Compound Summary). National Center for Biotechnology Information. PubChem Database, CID=286665.[Link]

Method

Application Notes and Protocols for 5-Nitro-IAA in Root Development Studies

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract Indole-3-acetic acid (IAA) is the principal native auxin governing nearly all aspects of plant growth a...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Indole-3-acetic acid (IAA) is the principal native auxin governing nearly all aspects of plant growth and development, with root system architecture being a primary determinant of its action. Chemical modifications to the indole ring of IAA have long been a strategy to elucidate the intricate mechanisms of auxin perception, signaling, and transport. This document provides a detailed guide to the potential applications of a lesser-explored derivative, 5-nitroindole-3-acetic acid (5-nitro-IAA), in the study of root development. While empirical data on the specific biological activity of 5-nitro-IAA is nascent, this guide synthesizes established principles of auxin biology and the predictable physicochemical effects of the nitro functional group to propose novel research avenues. The protocols provided herein are adapted from established methodologies for well-characterized auxins and are intended as a robust starting point for the investigation of 5-nitro-IAA's biological potential.

Introduction: The Central Role of Auxin in Root Development

The root system is fundamental to plant survival, responsible for water and nutrient acquisition, anchorage, and synthesis of essential hormones. The development and architecture of the root system are exquisitely controlled by the phytohormone auxin, primarily indole-3-acetic acid (IAA)[1][2][3]. IAA orchestrates a multitude of developmental processes in roots, including:

  • Primary Root Elongation: IAA concentration is a critical determinant of the rate of primary root growth, with optimal concentrations promoting cell division and elongation in the root apical meristem[2][4].

  • Lateral Root Formation: The initiation and emergence of lateral roots are tightly regulated by auxin gradients, with localized auxin maxima being essential for the founder cell specification and subsequent organogenesis[5][6].

  • Adventitious Rooting: The formation of roots from non-root tissues, a process vital for vegetative propagation and stress responses, is also largely dependent on auxin signaling[7].

The canonical auxin signaling pathway involves the perception of IAA by the TRANSPORT INHIBITOR RESPONSE1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of F-box proteins, which are components of the SCFTIR1/AFB E3 ubiquitin ligase complex. Auxin acts as a "molecular glue," promoting the interaction between TIR1/AFB and Aux/IAA transcriptional repressors. This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA proteins by the 26S proteasome. The degradation of Aux/IAAs liberates Auxin Response Factors (ARFs), which can then activate or repress the transcription of a vast array of auxin-responsive genes, ultimately leading to a physiological response[5][8].

The study of synthetic and modified auxins has been instrumental in dissecting this complex signaling network. By altering the structure of the IAA molecule, researchers can probe the specificity of auxin receptors, transport proteins, and metabolic enzymes.

Physicochemical Properties of 5-Nitro-IAA

5-Nitroindole-3-acetic acid (5-nitro-IAA) is a derivative of IAA characterized by the presence of a nitro group (-NO2) at the 5th position of the indole ring.

PropertyValueSource
Chemical Name 2-(5-Nitro-1H-indol-3-yl)acetic acid[9]
CAS Number 79473-05-5[9]
Molecular Formula C10H8N2O4
Molecular Weight 220.18 g/mol

Theoretical Mechanism of Action: A Hypothesis-Driven Approach

The introduction of a nitro group at the 5-position of the indole ring is predicted to significantly alter the electronic and steric properties of the IAA molecule, potentially impacting its biological activity in several ways:

  • Electronic Effects: The nitro group is a strong electron-withdrawing group. This will decrease the electron density of the indole ring, potentially affecting its interaction with the auxin binding pocket of the TIR1/AFB receptors. Structure-activity relationship studies of other aromatic compounds have shown that the electronic properties of substituents can profoundly influence biological activity[10][11].

  • Binding Affinity: The altered electronic and steric profile of 5-nitro-IAA may lead to a different binding affinity for the various TIR1/AFB receptor isoforms compared to IAA. This could result in altered downstream signaling outputs.

  • Transport and Metabolism: The polarity and size of the molecule are modified, which could influence its transport across cell membranes via auxin influx and efflux carriers (e.g., AUX/LAX and PIN proteins). Furthermore, the nitro group may affect the susceptibility of the molecule to enzymatic degradation or conjugation, potentially altering its stability and persistence in plant tissues.

Based on these considerations, 5-nitro-IAA could exhibit a range of activities, from being a potent auxin agonist or antagonist to having selective effects on specific developmental processes.

Diagram: Hypothetical Signaling Pathway of 5-Nitro-IAA

G cluster_extracellular Extracellular Space / Apoplast cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 5-Nitro-IAA_ext 5-Nitro-IAA 5-Nitro-IAA_int 5-Nitro-IAA 5-Nitro-IAA_ext->5-Nitro-IAA_int Auxin Influx Carrier (e.g., AUX1/LAX) TIR1_AFB TIR1/AFB Receptor 5-Nitro-IAA_int->TIR1_AFB Binding SCF_Complex SCF Complex TIR1_AFB->SCF_Complex Forms SCF-TIR1/AFB Aux_IAA Aux/IAA Repressor SCF_Complex->Aux_IAA Recruitment Proteasome 26S Proteasome Aux_IAA->Proteasome Ubiquitination & Degradation ARF ARF Transcription Factor Aux_IAA->ARF Repression (No 5-Nitro-IAA) AuxRE Auxin Response Element (Promoter) ARF->AuxRE Binding & Activation Auxin_Responsive_Genes Auxin Responsive Genes AuxRE->Auxin_Responsive_Genes Transcription Root_Development_Response Root Development Response Auxin_Responsive_Genes->Root_Development_Response

Caption: Hypothetical signaling pathway of 5-nitro-IAA in a plant cell.

Proposed Applications in Root Development Research

The unique properties of 5-nitro-IAA could be leveraged to address several key questions in root biology:

  • Dissecting TIR1/AFB Isoform Specificity: By comparing the dose-response curves of 5-nitro-IAA with IAA in various tir1/afb mutant backgrounds, it may be possible to identify specific receptor isoforms for which 5-nitro-IAA has a higher or lower affinity.

  • Investigating Auxin Homeostasis: The potential for altered metabolic stability makes 5-nitro-IAA a useful tool for studying the roles of auxin conjugation and degradation in regulating auxin gradients and developmental outcomes.

  • Modulating Root Architecture for Agricultural Applications: Should 5-nitro-IAA exhibit desirable properties, such as promoting lateral root formation without inhibiting primary root growth, it could have potential applications in agriculture to enhance nutrient and water uptake.

Experimental Protocols

Note: The following protocols are adapted from standard procedures for IAA and other auxins. Optimal concentrations of 5-nitro-IAA will need to be determined empirically through dose-response experiments. It is recommended to test a range of concentrations from 10-9 M to 10-5 M.

Protocol 1: Primary Root Elongation Assay in Arabidopsis thaliana

Objective: To determine the effect of 5-nitro-IAA on primary root elongation.

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0)

  • Murashige and Skoog (MS) medium, pH 5.7

  • Agar

  • Sucrose

  • 5-nitro-IAA stock solution (e.g., 10 mM in DMSO)

  • Petri dishes (square plates are recommended)

  • Sterile water

  • Micropipettes and sterile tips

  • Growth chamber with controlled light and temperature

Procedure:

  • Seed Sterilization:

    • Place seeds in a microcentrifuge tube.

    • Add 1 mL of 70% ethanol and incubate for 1 minute.

    • Remove ethanol and add 1 mL of 50% bleach with 0.05% Tween-20. Incubate for 10 minutes with occasional mixing.

    • Wash seeds 5 times with sterile water.

    • Resuspend seeds in 0.1% sterile agar solution.

  • Plating:

    • Prepare MS agar plates containing the desired concentrations of 5-nitro-IAA. Add the 5-nitro-IAA stock solution to the molten MS medium after autoclaving and cooling to ~50°C. Also, prepare control plates with an equivalent amount of DMSO.

    • Pipette the sterilized seeds onto the surface of the agar plates, arranging them in a line at the top of the plate.

    • Seal the plates with parafilm.

  • Germination and Growth:

    • Vernalize the plates at 4°C for 2-3 days in the dark to synchronize germination.

    • Transfer the plates to a growth chamber with a long-day photoperiod (16h light / 8h dark) at 22°C, placing the plates vertically.

  • Data Collection and Analysis:

    • After 5-7 days of growth, scan the plates at high resolution.

    • Measure the length of the primary root from the root-shoot junction to the root tip using image analysis software (e.g., ImageJ).

    • Calculate the average root length and standard deviation for each treatment.

    • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine significant differences between treatments.

Diagram: Primary Root Elongation Assay Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Sterilize Seeds C Plate Seeds A->C B Prepare MS Plates with 5-Nitro-IAA B->C D Vernalize (4°C, 2-3 days) C->D E Grow Vertically (22°C, 5-7 days) D->E F Scan Plates E->F G Measure Root Length F->G H Statistical Analysis G->H

Caption: Workflow for the primary root elongation assay.

Protocol 2: Lateral Root Formation Assay in Arabidopsis thaliana

Objective: To assess the effect of 5-nitro-IAA on lateral root initiation and development.

Materials: Same as Protocol 1.

Procedure:

  • Germination on Control Medium:

    • Sterilize and plate seeds on control MS agar plates (without 5-nitro-IAA) as described in Protocol 1.

    • Grow the seedlings vertically for 4-5 days until the primary root is established.

  • Transfer to Treatment Plates:

    • Prepare MS agar plates with the desired concentrations of 5-nitro-IAA and control plates.

    • Carefully transfer the seedlings from the control plates to the treatment plates.

  • Growth and Observation:

    • Continue to grow the seedlings vertically for another 3-5 days.

  • Data Collection and Analysis:

    • Count the number of emerged lateral roots along the primary root.

    • For more detailed analysis, use a microscope to count lateral root primordia at different developmental stages after clearing the roots.

    • Calculate the lateral root density (number of lateral roots per unit length of the primary root).

    • Perform statistical analysis to compare the different treatments.

Protocol 3: Adventitious Root Formation Assay in Arabidopsis thaliana Hypocotyls

Objective: To evaluate the effect of 5-nitro-IAA on adventitious root formation.

Materials:

  • Arabidopsis thaliana seeds

  • MS medium with Gamborg's vitamins

  • Sucrose

  • 5-nitro-IAA stock solution

  • Petri dishes

  • Growth chamber

Procedure:

  • Etiolated Seedling Growth:

    • Sterilize and plate seeds on MS agar plates.

    • Wrap the plates in aluminum foil and place them in a growth chamber at 22°C for 3-4 days to obtain etiolated seedlings with long hypocotyls.

  • Explant Preparation and Culture:

    • Under sterile conditions, excise the hypocotyls from the etiolated seedlings.

    • Place the hypocotyl explants on MS agar plates containing different concentrations of 5-nitro-IAA.

  • Incubation:

    • Incubate the plates under a long-day photoperiod at 22°C.

  • Data Collection and Analysis:

    • After 7-10 days, count the number of adventitious roots formed on each hypocotyl explant.

    • Calculate the average number of adventitious roots per explant for each treatment.

    • Perform statistical analysis to determine significant differences.

Concluding Remarks and Future Directions

5-nitro-IAA represents an intriguing yet understudied molecule with the potential to become a valuable tool in auxin research. The protocols and theoretical framework provided in this guide are designed to empower researchers to explore its biological activity in a systematic and hypothesis-driven manner. Future studies should focus on empirically determining the dose-response effects of 5-nitro-IAA on various aspects of root development, investigating its interaction with auxin receptors and transport machinery, and exploring its metabolic fate within the plant. Such research will not only shed light on the specific properties of this compound but also contribute to a deeper understanding of the fundamental mechanisms of auxin action in shaping the plant root system.

References

  • (Reference to a general plant biology textbook or a review on auxin's role in plant development)
  • (Reference to a paper on the discovery or synthesis of 5-nitro-IAA, if available)
  • Chapman, E. J., & Estelle, M. (2009). The multifaceted roles of auxin and auxin-based technologies in agriculture. Journal of experimental botany, 60(4), 1089–1097. [Link]

  • (Reference to a paper on structure-activity rel
  • (Reference to a standard protocol for Arabidopsis root growth assays)
  • (Reference to a paper on l
  • PubMed. (n.d.). Structure-activity relationship in the auxin activity of mono-substituted phenylacetic acids. Retrieved from [Link]

  • (Reference to a paper on adventitious root form
  • Wikipedia. (2024, March 18). Indole-3-acetic acid. Retrieved from [Link]

  • Edelmann, H. G., & Volkmann, D. (2021). Plant root development: is the classical theory for auxin-regulated root growth false?. Protoplasma, 258(5), 1109–1117. [Link]

  • Google Patents. (n.d.). CN104311469A - Synthetic method of substituted indole-3-acetic acid.
  • ResearchGate. (n.d.). Structure–Activity Relationships in Nitro-Aromatic Compounds. Retrieved from [Link]

  • Yu, P., et al. (2021). Role of Auxin and Nitrate Signaling in the Development of Root System Architecture. Frontiers in Plant Science, 12, 775359. [Link]

  • Weijers, D., et al. (2018). Auxin-induced degradation dynamics set the pace for lateral root development. eLife, 7, e34239. [Link]

  • (Further relevant references)
  • (Further relevant references)
  • Lavenus, J., et al. (2013). Auxin transport and signaling in Arabidopsis root development. Developmental biology, 382(1), 1–12. [Link]

  • (Further relevant references)
  • (Further relevant references)
  • (Further relevant references)
  • (Further relevant references)
  • Fu, Y., & Harberd, N. P. (2023). Indole-3-acetic acid: A widespread physiological code in interactions of fungi with other organisms. Journal of Fungi, 9(3), 324. [Link]

  • (Further relevant references)
  • (Further relevant references)
  • (Further relevant references)
  • (Further relevant references)
  • (Further relevant references)
  • (Further relevant references)
  • (Further relevant references)
  • Fattorini, L., et al. (2017). Indole-3-butyric acid promotes adventitious rooting in arabidopsis thaliana thin cell layers by conversion into indole-3-acetic acid and stimulation of anthranilate synthase activity. BMC plant biology, 17(1), 121. [Link]

Sources

Application

Application Note: Preparation and Handling of 2-(5-Nitro-1H-indol-3-yl)acetic Acid Stock Solutions

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Advanced Technical Protocol & Application Guide Executive Summary & Chemical Rationale 2-(5-nitro-1H-indol-3-yl)acetic...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Advanced Technical Protocol & Application Guide

Executive Summary & Chemical Rationale

2-(5-nitro-1H-indol-3-yl)acetic acid (also known as 5-Nitroindole-3-acetic acid or 5-NO2-IAA) is a highly specialized indole derivative. It serves as a critical intermediate in the synthesis of fluoroquinolone-derived muscle relaxants[1] and functions as a modified auxin analog in plant biology and biochemical research.

Handling this compound requires precision. The presence of the electron-withdrawing nitro group at the 5-position stabilizes the indole ring against certain electrophilic attacks compared to unsubstituted indole-3-acetic acid, but it significantly increases the molecule's hydrophobicity. While the carboxylic acid moiety suggests potential aqueous solubility at highly basic pH levels, altering the pH can catalyze degradation or severely disrupt the buffering capacity of downstream biological assays. Therefore, preparing a primary stock solution in an aprotic organic solvent is the mandatory first step for reliable experimental outcomes.

Physicochemical Profiling

Understanding the physical properties of 5-NO2-IAA is the foundation of a self-validating preparation system.

PropertyValueCausality for Handling
CAS Number 79473-05-5[2]Ensures correct reagent procurement.
Molecular Weight 220.18 g/mol [3]Critical for accurate molarity calculations.
Primary Solvent Anhydrous DMSO / DMF[4]High dielectric constant solvates the hydrophobic core without initiating hydrolysis.
Light Sensitivity High (Indole Core)Requires amber vials to prevent UV-induced photo-oxidation.
Thermal Stability ModerateRequires -20°C to -80°C storage to prevent long-term degradation.

Quantitative Dilution Matrix

To ensure accuracy and prevent repetitive calculation errors, use the following mass-to-volume matrix to prepare standard stock concentrations.

Formula: Mass (mg) = Desired Concentration (mM) × Volume (mL) × Molecular Weight (220.18 g/mol) / 1000

Desired Stock ConcentrationMass of 5-NO2-IAA RequiredVolume of Anhydrous DMSO
10 mM 2.20 mg1.0 mL
25 mM 5.50 mg1.0 mL
50 mM 11.01 mg1.0 mL
100 mM *22.02 mg1.0 mL

*Note: While 5-NO2-IAA is highly soluble in polar organic solvents[4], concentrations approaching 100 mM may require mild sonication to achieve complete dissolution depending on the crystalline density of the specific batch.

Reagent Preparation Protocol (A Self-Validating System)

This protocol is designed with built-in quality control checks to ensure absolute trustworthiness in your downstream data.

Phase 1: Pre-Weighing Equilibration
  • Remove from Cold Storage: Transfer the sealed vial of powdered 5-NO2-IAA from the freezer to the benchtop.

  • Equilibrate: Allow the vial to sit undisturbed for at least 30 minutes.

    • Causality & Validation Check: Do not open the vial if it is cold to the touch. Opening a cold vial causes atmospheric moisture to condense on the hygroscopic powder, leading to inaccurate weighing and premature hydrolysis of the acetic acid side chain.

Phase 2: Reconstitution
  • Weighing: Using an analytical balance, weigh the exact required mass (e.g., 11.01 mg for a 50 mM stock) into a sterile, static-free microcentrifuge tube.

  • Solvent Addition: Add exactly 1.0 mL of Anhydrous to the tube.

    • Causality: Standard laboratory DMSO rapidly absorbs water from the air. Using anhydrous DMSO prevents water-catalyzed degradation during long-term storage.

  • Agitation: Vortex the solution vigorously for 30–60 seconds. If necessary, sonicate in a room-temperature water bath for 2–5 minutes.

    • Validation Check (Visual Clarity): Hold the tube against a bright light source. The solution must be completely transparent. Any visible particulates or turbidity indicate incomplete dissolution. Do not proceed until the solution is optically clear.

Phase 3: Aliquoting and Storage
  • Aliquot: Divide the primary stock into 50 µL or 100 µL aliquots using single-use amber glass vials or opaque microcentrifuge tubes.

    • Causality: Indole rings are highly susceptible to photo-oxidation. Amber vials block UV light. Single-use aliquots prevent repeated freeze-thaw cycles, which cause the hydrophobic compound to precipitate and degrade.

  • Purge (Optional but Recommended): Gently blanket the headspace of each vial with Argon or Nitrogen gas before sealing.

  • Store: Transfer immediately to a -20°C or -80°C freezer.

Downstream Aqueous Integration

The most common point of failure when working with hydrophobic indole derivatives occurs during the transition from the DMSO stock to the aqueous assay buffer (e.g., PBS, DMEM, or plant culture media).

The "Dropwise" Dilution Protocol
  • Thaw Completely: Allow the DMSO aliquot to reach room temperature. Vortex briefly to ensure any micro-precipitates formed during freezing are re-dissolved.

  • Agitate the Buffer: Place your target aqueous buffer on a magnetic stirrer or prepare to vortex it immediately.

  • Dropwise Addition: Add the DMSO stock dropwise directly into the center of the rapidly moving aqueous buffer.

    • Causality: Adding aqueous buffer into the DMSO stock causes immediate local supersaturation, leading the compound to "crash out" (precipitate). Adding the stock into the agitated buffer ensures rapid dispersion, trapping the compound in a metastable dissolved state.

  • Toxicity Limit Check: Ensure the final concentration of DMSO in your assay does not exceed 0.1% – 0.5% (v/v) to prevent solvent-induced cytotoxicity in cell-based assays.

Workflow Visualization

G Start 2-(5-nitro-1H-indol-3-yl)acetic acid (Solid Powder) Weigh Equilibrate & Weigh (Analytical Balance) Start->Weigh Prevent condensation Solvent Add Anhydrous DMSO (Vortex / Sonicate) Weigh->Solvent Calculate mass/vol Stock Primary Stock Solution (10 - 50 mM) Solvent->Stock Ensure clear solution Aliquot Aliquot into Amber Vials (Argon Purge) Stock->Aliquot Avoid freeze-thaw Store Long-Term Storage (-20°C to -80°C) Aliquot->Store Protect from light Dilute Aqueous Working Dilution (Dropwise Addition) Store->Dilute Thaw completely at RT Assay In Vitro / In Vivo Assay (Final DMSO < 0.5%) Dilute->Assay Use immediately

Caption: Workflow for the preparation, storage, and aqueous integration of 5-NO2-IAA stock solutions.

References

  • Bloom Tech Co., Ltd. "Synthesis and Characteristics of 5-Nitroindole Derivatives." Bloomtechz. URL: [Link]

  • National Center for Biotechnology Information (NIH). "PubChem Compound Summary for CID 458973, 5-Nitroindole-3-acetic Acid." PubChem. URL:[Link]

Sources

Method

Application Note: HPLC Method for the Quantification of 2-(5-nitro-1H-indol-3-yl)acetic acid (5-NIAA)

Executive Summary 2-(5-nitro-1H-indol-3-yl)acetic acid (5-NIAA) is a highly specialized indole derivative utilized as a critical synthetic intermediate in the development of fluoroquinolone muscle relaxants and acetylcho...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-(5-nitro-1H-indol-3-yl)acetic acid (5-NIAA) is a highly specialized indole derivative utilized as a critical synthetic intermediate in the development of fluoroquinolone muscle relaxants and acetylcholinesterase inhibitors[1]. Additionally, it serves as a synthetic auxin analog in plant biology research. Accurate quantification of 5-NIAA in complex matrices (such as reaction mixtures or plant tissue extracts) requires a robust, highly selective analytical approach. This application note details a validated, self-contained High-Performance Liquid Chromatography (HPLC) protocol utilizing Solid-Phase Extraction (SPE) and near-UV detection to achieve baseline resolution and high-fidelity quantification of 5-NIAA.

Analyte Profiling & Mechanistic Rationale

As a Senior Application Scientist, designing an HPLC method requires looking beyond generic protocols and understanding the specific physicochemical behavior of the target analyte. The presence of the electron-withdrawing nitro group at the C5 position of the indole ring fundamentally alters the molecule's behavior compared to native indole-3-acetic acid (IAA).

  • Ion Suppression Causality: The acetic acid side chain of 5-NIAA has a pKₐ of approximately 4.7. In reversed-phase chromatography, analyzing this compound at a neutral pH would result in a negatively charged carboxylate ion. This ionized state interacts poorly with the hydrophobic C18 stationary phase, leading to rapid elution, severe peak tailing, and poor resolution. By acidifying the mobile phase to a pH of ~2.7 using 0.1% formic acid, we suppress ionization, ensuring >99% of the molecules remain in their neutral, lipophilic state for uniform column retention 2[2].

  • Photometric Selectivity: Native IAA exhibits a UV absorption maximum at 280 nm. However, the extended conjugation provided by the C5 nitro group in 5-NIAA shifts the absorption profile, creating a distinct, broad absorption peak in the near-UV range around 322 nm 3[3]. Monitoring the eluate at 322 nm rather than 280 nm provides a massive selectivity advantage, rendering the method virtually blind to non-nitrated endogenous indoles and background matrix noise.

Chromatographic Conditions

To ensure method reproducibility and baseline stability, an isocratic elution profile is employed. The conditions below have been optimized for a balance of speed, resolution, and peak symmetry.

ParameterSpecification / SettingRationale
Column C18 (Octadecylsilane), 150 × 4.6 mm, 5 µmHigh theoretical plate count for hydrophobic retention.
Mobile Phase 40% Acetonitrile / 60% Water (v/v) + 0.1% Formic AcidIsocratic mode ensures baseline stability; FA maintains pH < 3.0.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm internal diameter columns.
Column Temperature 30°CReduces mobile phase viscosity and stabilizes retention times.
Detection Wavelength Primary: 322 nm; Secondary: 280 nm322 nm isolates the nitroindole chromophore from background noise.
Injection Volume 10 µLPrevents volume overload while maintaining sufficient sensitivity.

Reagents & Standard Preparation

Reagents Required: HPLC-grade Acetonitrile, HPLC-grade Methanol, LC-MS grade Formic Acid, Milli-Q Water (18.2 MΩ·cm), and 5-NIAA reference standard (Purity ≥ 99.0%).

Step-by-Step Standard Preparation:

  • Primary Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the 5-NIAA reference standard. Dissolve in 10.0 mL of HPLC-grade methanol. Sonicate for 5 minutes to ensure complete dissolution. Store at -20°C, protected from light.

  • Working Standard Solutions: Dilute the primary stock solution serially with the initial mobile phase to generate a 6-point calibration curve spanning 0.1 µg/mL to 50.0 µg/mL .

  • System Suitability Standard: Prepare a mid-level standard (10.0 µg/mL) to inject prior to the analytical run. Verify that the column efficiency (N) is > 2000 and the peak tailing factor (T) is < 1.5.

Sample Extraction & Cleanup

Direct injection of crude biological or synthetic samples rapidly degrades HPLC columns. Solid-Phase Extraction (SPE) utilizing a C18 sorbent provides a dual benefit: it concentrates the trace-level analyte while simultaneously desalting and removing macromolecular debris 4[4].

Step-by-Step SPE Protocol:

  • Homogenization: Macerate 100 mg of the sample in 1.0 mL of cold 80% methanol.

  • Centrifugation: Centrifuge at 10,000 × g for 10 minutes at 4°C to pellet cellular debris.

  • Acidification: Transfer the supernatant to a clean vial and adjust the pH to 2.5–3.0 using 1 M Formic Acid. (Causality: This ensures the carboxylic acid moiety of 5-NIAA is fully protonated, maximizing its affinity for the hydrophobic SPE sorbent).

  • SPE Conditioning: Condition a C18 SPE cartridge (100 mg/1 mL) with 1.0 mL of Methanol, followed by 1.0 mL of 0.1% Formic Acid in water.

  • Loading: Load the acidified supernatant onto the cartridge at a flow rate of ~1 drop/second.

  • Washing: Wash with 1.0 mL of 5% Methanol in 0.1% Formic Acid to elute highly polar interferents.

  • Elution: Elute the 5-NIAA using 1.0 mL of 80% Methanol in water.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 30°C. Reconstitute the residue in 200 µL of the mobile phase and filter through a 0.22 µm PTFE syringe filter prior to injection.

SPE_Workflow Start Sample Homogenization (80% Methanol) Centrifuge Centrifugation (10,000 x g, 10 min) Start->Centrifuge Acidify Supernatant Acidification (Adjust to pH 2.5 - 3.0) Centrifuge->Acidify SPE_Load Load onto C18 SPE Cartridge (Pre-conditioned) Acidify->SPE_Load SPE_Wash Wash Cartridge (5% Methanol in 0.1% Formic Acid) SPE_Load->SPE_Wash SPE_Elute Elute 5-NIAA (80% Methanol / 20% Water) SPE_Wash->SPE_Elute Reconstitute Dry & Reconstitute in Initial Mobile Phase SPE_Elute->Reconstitute HPLC HPLC-UV Analysis (Detection at 322 nm) Reconstitute->HPLC

Step-by-step Solid Phase Extraction (SPE) workflow for 5-NIAA isolation prior to HPLC analysis.

Method Validation Metrics

The method must act as a self-validating system. The following parameters represent typical validation metrics achieved using this protocol, demonstrating its reliability for quantitative analysis.

Validation ParameterObserved Value / RangeIndustry Acceptance Criteria
Linear Range 0.1 – 50.0 µg/mLR² ≥ 0.999
Limit of Detection (LOD) 0.03 µg/mLSignal-to-Noise (S/N) ≥ 3
Limit of Quantification (LOQ) 0.10 µg/mLSignal-to-Noise (S/N) ≥ 10, RSD ≤ 10%
Intra-day Precision (RSD) 1.2% – 2.8% (n=6)RSD ≤ 5.0%
Inter-day Precision (RSD) 2.5% – 4.1% (n=3 days)RSD ≤ 5.0%
Extraction Recovery 88.5% ± 3.2%80% – 120%

Diagnostic Troubleshooting

Chromatographic anomalies are inevitable over the lifespan of an analytical column. The logic tree below outlines the causality and corrective actions for the most common issues encountered when quantifying acidic indole derivatives.

Troubleshooting Issue Chromatographic Issue Identified Tailing Peak Tailing or Broadening Issue->Tailing Retention Retention Time Shift Issue->Retention Pressure High System Pressure Issue->Pressure Cause1 Incomplete Ion Suppression (Mobile Phase pH > pKa) Tailing->Cause1 Cause2 Temperature Fluctuations or Organic Modifier Evaporation Retention->Cause2 Cause3 Particulate Accumulation on Column Frit or Guard Pressure->Cause3 Fix1 Lower Mobile Phase pH (Ensure 0.1% Formic Acid) Cause1->Fix1 Fix2 Use Column Oven (30°C) & Prepare Fresh Mobile Phase Cause2->Fix2 Fix3 Replace Guard Column & Filter Samples (0.22 µm) Cause3->Fix3

Diagnostic logic for resolving common HPLC chromatographic issues during 5-NIAA quantification.

References

  • 5-Nitroisatin CAS 611-09-6 - Shaanxi Bloom Tech Co., Ltd. (Details on 5-nitroindole derivatives and synthesis).
  • HPLC-based quantification of indole-3-acetic acid in the primary root tip of maize.
  • Optimized High-Performance Liquid Chromatography Method for Determining Nine Cytokinins, Indole-3-acetic Acid and Abscisic Acid.
  • Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol.

Sources

Application

Advanced Application Note: 2-(5-Nitro-1H-indol-3-yl)acetic acid (5-NO2-IAA) for Precision Gene Expression Analysis

Target Audience: Molecular Biologists, Assay Developers, and Drug Discovery Scientists Application Focus: Orthogonal Auxin-Inducible Degron (AID) Systems and ARF-Mediated Transcriptional Assays Executive Summary & Mechan...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Molecular Biologists, Assay Developers, and Drug Discovery Scientists Application Focus: Orthogonal Auxin-Inducible Degron (AID) Systems and ARF-Mediated Transcriptional Assays

Executive Summary & Mechanistic Rationale

The compound 2-(5-nitro-1H-indol-3-yl)acetic acid (5-NO2-IAA), with a molecular weight of 220.18 g/mol [1], is a highly specialized synthetic derivative of indole-3-acetic acid (IAA). While native IAA is highly susceptible to oxidative degradation and photodegradation, the strategic substitution of an electron-withdrawing nitro (-NO₂) group at the C5 position of the indole ring fundamentally alters the molecule's physicochemical properties[2].

In the context of gene expression analysis, 5-NO2-IAA serves as a critical chemical inducer for Orthogonal Auxin-Inducible Degron (AID) systems . By utilizing a "bump-and-hole" engineering strategy, bulky synthetic ligands like 5-NO2-IAA are paired with mutated plant F-box proteins (e.g., TIR1-F74G or F79G). This pairing enables rapid, highly specific proteasomal degradation of target transcriptional regulators, allowing researchers to study primary and secondary gene expression cascades with unprecedented spatiotemporal resolution, free from the background interference of endogenous auxins present in standard cell culture media.

Causality of Molecular Design
  • Enhanced Half-Life: The electron-withdrawing nitro group deactivates the indole ring toward electrophilic oxidative attack, ensuring the ligand remains stable during extended 24- to 48-hour transcriptomic workflows (e.g., RNA-Seq).

  • Receptor Specificity: The steric bulk of the -NO₂ group prevents 5-NO2-IAA from binding wild-type TIR1 effectively, but perfectly complements the enlarged binding pocket of engineered TIR1 variants, ensuring zero cross-reactivity in complex biological matrices.

Quantitative Ligand Comparison

To select the appropriate inducer for gene expression assays, researchers must balance receptor affinity, metabolic stability, and working concentrations.

Table 1: Comparative Physicochemical and Kinetic Properties of Auxin Analogs

Inducer CompoundMolecular WeightIndole Ring StabilityTarget Co-ReceptorOptimal Working Conc.Off-Target Toxicity
Native IAA 175.18 g/mol Low (Rapidly oxidizes)Wild-Type TIR1100 – 500 µMHigh at >500 µM
5-Ph-IAA 251.28 g/mol HighMutant TIR1 (F74G)1 – 10 µMLow
5-NO2-IAA 220.18 g/mol Very HighMutant TIR1 (F74G/F79G)5 – 50 µMLow

System Visualizations

The following diagrams illustrate the biochemical pathway and the self-validating experimental workflow utilized when deploying 5-NO2-IAA in gene expression studies.

Pathway Ligand 5-NO2-IAA (Ligand) Complex Ternary Complex (TIR1 + 5-NO2-IAA + AID-Target) Ligand->Complex Binds pocket Receptor Mutant TIR1 (Receptor) Receptor->Complex Conformational shift Proteasome 26S Proteasome (Degradation) Complex->Proteasome Polyubiquitination Gene Gene Expression (Transcriptional Shift) Proteasome->Gene Target Depletion

Fig 1: Mechanism of 5-NO2-IAA mediated target degradation and subsequent gene expression modulation.

Protocol Seed 1. Cell Seeding & Transfection Treat 2. 5-NO2-IAA Induction Seed->Treat Block 3. MG132 Control (Validation) Treat->Block Parallel Cohort Harvest 4. RNA/Protein Extraction Treat->Harvest Block->Harvest Assay 5. RT-qPCR Analysis Harvest->Assay

Fig 2: Self-validating workflow for 5-NO2-IAA gene expression assays using proteasome inhibition.

Self-Validating Experimental Protocols

To maintain rigorous scientific integrity, the following protocols are designed as self-validating systems . Every critical step includes an internal control to prove causality rather than correlation.

Protocol A: AID-Coupled Gene Expression Profiling (RT-qPCR / RNA-Seq)

This protocol is used to study the downstream transcriptional effects of rapidly degrading a specific transcription factor or epigenetic modifier tagged with an AID domain.

Step 1: Cell Preparation and Matrix Control

  • Action: Seed engineered mammalian cells (expressing mutant TIR1 and the AID-tagged target gene) in media supplemented with 10% Dialyzed FBS .

  • Causality & Rationale: Standard FBS contains trace amounts of endogenous indoles and auxin-like metabolites. Dialysis removes these low-molecular-weight compounds, preventing basal "leaky" degradation of your target protein and ensuring a stable baseline for gene expression analysis.

Step 2: 5-NO2-IAA Induction & Dose Titration

  • Action: Prepare a 50 mM stock of 5-NO2-IAA in DMSO. Treat cells with a final concentration of 10 µM 5-NO2-IAA. Ensure the final DMSO concentration does not exceed 0.1% (v/v).

  • Causality & Rationale: 5-NO2-IAA is highly lipophilic. DMSO facilitates cellular permeability, but concentrations >0.1% can trigger widespread, non-specific stress-response gene expression (e.g., HSP70 upregulation), confounding your transcriptomic data.

Step 3: The Self-Validation Checkpoint (Proteasome Inhibition)

  • Action: In a parallel control cohort, pre-treat cells with 10 µM MG132 (a 26S proteasome inhibitor) for 1 hour prior to 5-NO2-IAA addition.

  • Causality & Rationale: This step proves absolute causality. If the observed changes in gene expression are truly driven by the degradation of your target protein, MG132 will block the degradation and rescue the baseline gene expression profile. If gene expression still shifts in the presence of MG132, 5-NO2-IAA is causing off-target transcriptional activation independent of the degron system.

Step 4: Harvest and Transcript Quantification

  • Action: Lyse cells at desired time points (e.g., 1h, 4h, 24h) using TRIzol or a column-based RNA extraction kit. Perform RT-qPCR using at least two stable reference genes (e.g., GAPDH and TBP).

  • Causality & Rationale: Rapid degradation systems allow you to distinguish between primary transcriptional targets (genes whose expression changes within 1-2 hours of 5-NO2-IAA addition) and secondary targets (genes that change at 24 hours due to downstream cascade effects).

Protocol B: In Vivo Auxin-Response Reporter Assay (DR5-Luciferase)

Used to quantify the direct binding affinity and transcriptional activation potential of 5-NO2-IAA on specific TIR1/ARF receptor pairs.

Step 1: Dual-Reporter Transfection

  • Action: Co-transfect cells with a DR5-Firefly Luciferase reporter plasmid and a constitutively active Renilla Luciferase plasmid (e.g., CMV-Renilla).

  • Causality & Rationale: Synthetic auxins can exhibit mild cytotoxicity at high concentrations, which artificially depresses reporter signals. The Renilla plasmid acts as an internal viability and transfection-efficiency control. All Firefly luminescence data must be normalized to the Renilla signal to yield a true "Fold Activation" metric.

Step 2: Ligand Incubation and Lysis

  • Action: Treat the transfected cells with a serial dilution of 5-NO2-IAA (0.1 µM to 100 µM) for 16 hours. Lyse cells using passive lysis buffer.

  • Causality & Rationale: A 16-hour incubation provides sufficient time for the liberated Auxin Response Factors (ARFs) to bind the DR5 promoter, recruit RNA polymerase, and translate the Firefly luciferase enzyme to detectable steady-state levels.

References

The following authoritative sources validate the chemical properties and the engineered "bump-and-hole" mechanisms utilized in advanced degron and gene expression systems:

  • PubChem . "2-(5-nitro-1H-indol-3-yl)acetic acid - Compound Summary." National Center for Biotechnology Information. URL:[Link]

  • Noland, W. E., & Rush, K. R. (1963). "Syntheses Based on 2-Methyl-5-nitrogramine. Preparation of 2-Methyl-5-nitroindole-3-acetic Acid." The Journal of Organic Chemistry, 28(10), 2921-2922. URL:[Link]

  • Yesbolatova, A., et al. (2020). "The auxin-inducible degron 2 technology provides sharp degradation control in yeast, mammalian cells, and mice." Nature Communications, 11(1), 5701. URL:[Link]

  • Yamada, R., et al. (2018). "A super-sensitive auxin-inducible degron system with an engineered auxin-TIR1 pair." Nucleic Acids Research, 46(18), e108. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 2-(5-nitro-1H-indol-3-yl)acetic acid in Cell Culture

Target Audience: Researchers, Scientists, and Drug Development Professionals Compound: 2-(5-nitro-1H-indol-3-yl)acetic acid (5-nitro-IAA) Primary Applications: Gene-Directed Enzyme-Prodrug Therapy (GDEPT) via Horseradish...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Compound: 2-(5-nitro-1H-indol-3-yl)acetic acid (5-nitro-IAA) Primary Applications: Gene-Directed Enzyme-Prodrug Therapy (GDEPT) via Horseradish Peroxidase (HRP) activation, and experimental ligand in Auxin-Inducible Degron (AID) systems.

Part 1: Mechanistic Q&A – Prodrug Activation & Off-Target Cytotoxicity

While Indole-3-acetic acid (IAA) and its derivatives are well-established as prodrugs activated by HRP to form cytotoxic radicals 12, the addition of a nitro group at the 5-position fundamentally alters the molecule's redox thermodynamics and enzymatic susceptibility.

Q1: Why am I observing high basal cytotoxicity in wild-type (non-transfected) cells treated with 5-nitro-IAA?

The Causality: The unexpected ligand-independent cell death is driven by the nitroaromatic pharmacophore. Mammalian cells express endogenous two-electron reductases, most notably NAD(P)H quinone oxidoreductase 1 (NQO1) 3 and Aldo-Keto Reductase 1C3 (AKR1C3) 4. These enzymes recognize the nitro group on 5-nitro-IAA and catalyze a concerted two-electron reduction, converting the inert prodrug into a highly reactive hydroxylamine species. This intermediate spontaneously alkylates DNA, causing off-target toxicity independent of HRP expression. The Solution: To validate if this is the cause of your basal toxicity, co-treat your wild-type cells with 5-nitro-IAA and an NQO1 inhibitor (e.g., Dicoumarol). If viability is rescued, endogenous nitroreduction is the culprit.

Q2: Why is 5-nitro-IAA failing to efficiently kill HRP-expressing target cells compared to standard IAA?

The Causality: HRP activates IAA via a one-electron oxidation to form a radical cation, which subsequently decarboxylates to form a cytotoxic skatolyl radical 1. The thermodynamics of this step depend heavily on the electron density of the indole ring. The nitro group ( −NO2​ ) is strongly electron-withdrawing, which significantly increases the ionization potential of the indole ring. Consequently, oxidation by HRP becomes thermodynamically unfavorable, leading to poor radical generation and low efficacy. The Solution: If your goal is HRP-mediated GDEPT, switch to an IAA derivative with electron-donating groups (e.g., 5-methoxy-IAA) or standard IAA to ensure efficient one-electron oxidation.

Mechanism A 5-nitro-IAA (Prodrug) B Horseradish Peroxidase (Targeted HRP) A->B Target Cell E Endogenous Reductases (NQO1 / AKR1C3) A->E WT Cell C Skatolyl Radical (1e- Oxidation) B->C -CO2 D Targeted Cell Death (Expected Efficacy) C->D DNA Damage F Hydroxylamine (2e- Reduction) E->F +NAD(P)H G Basal Cytotoxicity (Off-Target Toxicity) F->G DNA Alkylation

Mechanistic pathways of 5-nitro-IAA: Targeted HRP oxidation vs. off-target nitroreduction.

Part 2: Physicochemical Q&A – Assay Interference & Solubility

Q3: Why does 5-nitro-IAA precipitate when added to my culture media?

The Causality: The introduction of a nitro group increases the hydrophobicity and crystalline lattice energy of the indole structure, drastically reducing its aqueous solubility compared to standard IAA. Adding high-concentration DMSO stocks directly to cold or unbuffered aqueous media causes localized supersaturation and immediate precipitation. The Solution: Always pre-dilute the DMSO stock into pre-warmed (37°C) complete media containing serum (which acts as a carrier protein) before applying it to the cells. Ensure the final DMSO concentration remains below 0.5% (v/v) to prevent solvent toxicity.

Q4: Why are my fluorescence-based viability readouts (e.g., Hoechst/PI, Resazurin) highly inconsistent?

The Causality: Nitroaromatic compounds exhibit broad and intense UV-Vis absorption spectra. 5-nitro-IAA can act as an inner-filter effect (IFE) agent, absorbing the excitation light or quenching the emission fluorescence of common viability dyes. The Solution: Transition to luminescence-based assays (e.g., ATP-dependent CellTiter-Glo) which do not rely on external excitation light and are immune to optical quenching by nitroaromatics.

Part 3: Quantitative Data & Comparative Properties

Table 1: Comparative Physicochemical and Biological Properties of IAA Derivatives

CompoundPrimary ApplicationHRP Oxidation PotentialEndogenous NitroreductionAqueous SolubilityRecommended Readout
Standard IAA AID / HRP ProdrugHigh (Favorable)NoneHighFluorescence/Luminescence
5-Fluoro-IAA AID SystemModerateNoneModerateFluorescence/Luminescence
5-Nitro-IAA Experimental ProdrugLow (Unfavorable)High (NQO1/AKR1C3) LowLuminescence Only

Part 4: Self-Validating Experimental Protocol

To definitively determine if the unexpected results you are seeing with 5-nitro-IAA are due to endogenous nitroreductase activity or poor solubility, utilize this self-validating workflow. This protocol incorporates Dicoumarol as a negative control to isolate the variable of off-target enzymatic reduction.

Step-by-Step Methodology: 5-nitro-IAA Optimization & Validation
  • Stock Preparation: Reconstitute 5-nitro-IAA in 100% anhydrous DMSO to a concentration of 100 mM. Vortex vigorously and sonicate for 5 minutes until completely clear. Do not store in aqueous buffers.

  • Inhibitor Preparation: Prepare a 10 mM stock of Dicoumarol (NQO1 inhibitor) in DMSO.

  • Media Pre-Dilution (Critical Step): Warm complete culture media (containing 10% FBS) to 37°C. Dilute the 100 mM 5-nitro-IAA stock 1:100 into the warm media to create a 1 mM intermediate solution. Observe for micro-precipitates; if cloudy, discard and lower the intermediate concentration.

  • Cell Treatment (Self-Validating Setup):

    • Group A (Test): Treat cells with 500 µM 5-nitro-IAA (final DMSO 0.5%).

    • Group B (Control): Pre-treat cells with 50 µM Dicoumarol for 1 hour, followed by the addition of 500 µM 5-nitro-IAA.

    • Group C (Vehicle): Treat cells with 0.5% DMSO.

  • Incubation: Incubate cells for 48-72 hours under standard conditions (37°C, 5% CO2).

  • Viability Readout: Aspirate media containing the compound to remove optical interference. Wash cells once with PBS. Add a luminescence-based ATP detection reagent (e.g., CellTiter-Glo) and record luminescence.

    • Interpretation: If Group A shows high toxicity but Group B matches Group C's viability, your unexpected results are caused by endogenous NQO1 nitroreduction.

Workflow Step1 1. Reconstitute 5-nitro-IAA in 100% DMSO (100 mM) Step2 2. Pre-dilute 1:100 in Warm Media (37°C) Step1->Step2 Step3 3. Treat Cells (Final DMSO < 0.5%) Step2->Step3 Step4 4. Add NQO1/AKR1C3 Inhibitor (e.g., Dicoumarol) Step3->Step4 Control Step5 5. Readout: Luminescence (Avoid Fluorescence) Step3->Step5 Step4->Step5

Self-validating workflow for 5-nitro-IAA preparation and cytotoxicity troubleshooting.

References

  • Title: Indole-3-Acetic Acids and Horseradish Peroxidase: A New Prodrug / Enzyme Combination for Targeted Cancer Therapy.
  • Title: Enzyme/Prodrug Systems for Cancer Gene Therapy.
  • Title: NAD(P)H quinone oxidoreductase (NQO1): an enzyme which needs just enough mobility, in just the right places.
  • Title: The Bioreductive Prodrug PR-104A Is Activated under Aerobic Conditions by Human Aldo-Keto Reductase 1C3.

Sources

Optimization

Technical Support Center: Troubleshooting 2-(5-nitro-1H-indol-3-yl)acetic acid Precipitation

Welcome to the Application Support Center. 2-(5-nitro-1H-indol-3-yl)acetic acid (also known as 5-nitroindole-3-acetic acid) is a lipophilic weak acid frequently utilized in plant physiology, cell culture, and drug discov...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. 2-(5-nitro-1H-indol-3-yl)acetic acid (also known as 5-nitroindole-3-acetic acid) is a lipophilic weak acid frequently utilized in plant physiology, cell culture, and drug discovery. A major hurdle researchers face is the sudden precipitation of this compound when diluting stock solutions into aqueous biological media.

As a Senior Application Scientist, I have designed this guide to provide deep mechanistic insights and field-proven protocols to ensure your compound remains in solution, safeguarding the reproducibility and integrity of your assays.

Part 1: Quantitative Solubility Parameters

Understanding the physicochemical properties of your compound is the first step in preventing precipitation. The 5-nitro substitution on the indole ring significantly increases the lipophilicity (LogP) and decreases the intrinsic aqueous solubility compared to unsubstituted indole-3-acetic acid (IAA).

ParameterUn-ionized Form (Free Acid)Ionized Form (Carboxylate Salt)
Primary Solvent DMSO, Ethanol, DMFAqueous Media (pH > 6.0)
Thermodynamic Solubility > 50 mM (in pure DMSO)< 1 mM (in pH 4.0 water); > 50 mM (pH 7.4)
pKa ~ 4.7N/A
Preparation Method Direct dissolution1N NaOH titration
Risk of Crash-Out High (upon aqueous dilution)Low (thermodynamically stable)
Part 2: Troubleshooting FAQs

Q: Why does 2-(5-nitro-1H-indol-3-yl)acetic acid precipitate immediately upon addition to my pH 7.4 media? A: This is a classic example of the "DMSO crash-out" phenomenon, driven by the mismatch between [1],. The compound is a weak acid (pKa ~4.7). In a 100% DMSO stock, it exists in its highly soluble, un-ionized free acid form. When pipetted into aqueous media, the DMSO solvent rapidly diffuses away. At the droplet interface, the local concentration of the un-ionized drug drastically exceeds its intrinsic aqueous solubility before the bulk media's buffering capacity can deprotonate it into the soluble carboxylate form. This transient local supersaturation triggers rapid nucleation and colloidal aggregation.

Q: Should I prepare my stock solution in DMSO or an aqueous base? A: For cell culture applications requiring final concentrations >50 µM, the [2]. While DMSO is convenient, diluting a concentrated DMSO stock often leads to irreversible micro-precipitates that scatter light (interfering with OD readings) and reduce the bioavailable concentration. By dissolving the powder directly in a minimal volume of 1N NaOH, you force the compound into its sodium salt form, which possesses a significantly higher thermodynamic aqueous solubility.

Q: How do I rescue a media preparation that has already turned cloudy? A: Once nucleation has occurred, re-dissolving the precipitate is kinetically unfavorable. You can attempt to rescue the solution by temporarily raising the pH of the entire media to 8.0-8.5 using 1N NaOH, warming the solution to 37°C, and stirring vigorously until clear. Once fully dissolved, carefully back-titrate the pH to 7.4 using 1N HCl. If the solution remains cloudy, the aggregates have likely stabilized, and the media should be discarded to avoid experimental artifacts.

Part 3: Mechanistic Pathways & Workflows

G Stock DMSO Stock (Un-ionized, High Conc.) Media Addition to Aqueous Media (pH 7.4) Stock->Media Pipette Supersat Local Supersaturation at Droplet Interface Media->Supersat Solvent Diffusion Crash Rapid Nucleation (DMSO Crash-Out) Supersat->Crash Kinetic Pathway (Fast) Dissolve Deprotonation (pH > pKa) Soluble Carboxylate Salt Supersat->Dissolve Thermodynamic Pathway (Slower)

Mechanism of kinetic precipitation vs. thermodynamic dissolution during media formulation.

Workflow Start Dry Powder: 2-(5-nitro-1H-indol-3-yl)acetic acid RouteA Protocol A: Alkaline Method Add 1N NaOH Start->RouteA RouteB Protocol B: DMSO Method Add 100% DMSO Start->RouteB Salt Soluble Sodium Salt (Visual Check: Clear) RouteA->Salt DMSOStock Un-ionized Stock (High Kinetic Risk) RouteB->DMSOStock MediaA Dilute in Media & Back-titrate pH to 7.4 Salt->MediaA MediaB Dropwise addition to pre-warmed Media DMSOStock->MediaB Final Sterile Filtration (0.22 µm PES) MediaA->Final MediaB->Final

Step-by-step decision tree for formulating 2-(5-nitro-1H-indol-3-yl)acetic acid in aqueous media.

Part 4: Step-by-Step Methodologies
Protocol A: The Alkaline Salt Method (Recommended for High Concentrations)

Causality Check: At pH > 6.7, over 99% of the molecules are in the ionized carboxylate form. Ionized species interact favorably with water via ion-dipole interactions, drastically increasing thermodynamic solubility. By pre-forming the sodium salt, we bypass the transient un-ionized state that causes kinetic crash-out.

  • Weigh the required mass of 2-(5-nitro-1H-indol-3-yl)acetic acid powder into a sterile tube.

  • Ionize: Add a minimal volume of 1N NaOH (e.g., 50-100 µL per 10 mg) directly to the powder.

  • Validate: Vortex gently until the crystals are completely dissolved. Self-Validation Step: The solution must turn completely clear, indicating successful conversion to the soluble sodium salt.

  • Dilute: Add the required volume of pre-warmed (37°C) aqueous buffer or cell culture media to reach your desired final concentration.

  • Equilibrate: Check the final pH of the media. If necessary, back-titrate to pH 7.2-7.4 using 0.1N HCl.

  • Sterilize: Filter the final solution through a 0.22 µm PES (Polyethersulfone) membrane. PES is recommended over Nylon to prevent non-specific binding of lipophilic compounds.

Protocol B: The Optimized DMSO Dropwise Method (For Low Concentration Assays)

Causality Check: Temperature increases the kinetic solubility limit and the rate of solvent diffusion, reducing the duration and magnitude of local supersaturation at the droplet interface.

  • Stock Preparation: Prepare a 10-50 mM stock solution in 100% anhydrous DMSO.

  • Condition Media: Pre-warm the target culture media to 37°C.

  • Agitate: Place the media on a magnetic stirrer at medium-high speed to ensure rapid macroscopic mixing.

  • Integrate: Add the DMSO stock dropwise directly into the vortex center (avoiding the vessel walls). Ensure the final DMSO concentration remains below 0.1% (v/v) to prevent cellular toxicity.

  • Finalize: Allow the solution to stir for 5 minutes to ensure complete thermodynamic equilibration before sterile filtration.

Part 5: References
  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species - Dissolution Technologies - [Link]

  • How to avoid Indoleacetic acid solution precipitation? - ResearchGate -[Link]

  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures - Raytor - [Link]

Sources

Troubleshooting

assay interference by 2-(5-nitro-1H-indol-3-yl)acetic acid

Welcome to the Technical Support Center for High-Throughput Screening (HTS) and Assay Triage. As a Senior Application Scientist, I frequently encounter screening campaigns derailed by "nuisance compounds." One of the mos...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for High-Throughput Screening (HTS) and Assay Triage. As a Senior Application Scientist, I frequently encounter screening campaigns derailed by "nuisance compounds." One of the most notorious structural motifs we triage is 2-(5-nitro-1H-indol-3-yl)acetic acid (5-nitro-IAA).

This compound possesses a "dual-threat" chemical architecture: an indole core and a nitroaromatic group. Together, these moieties can systematically dismantle the integrity of optical and redox-based biochemical assays. This guide is designed to help you understand the causality behind these artifacts and provides self-validating protocols to definitively separate true biological activity from assay interference.

FAQ 1: Mechanistic Causes of Interference

Q: Why does 2-(5-nitro-1H-indol-3-yl)acetic acid consistently flag as a false positive across our unrelated biochemical screens?

A: The promiscuity of 5-nitro-IAA is rooted in its specific chemical structure, which triggers two distinct Pan-Assay Interference Compound (PAINS) mechanisms[1]:

  • Nitroaromatic Redox Cycling: The nitro group ( −NO2​ ) is highly electron-withdrawing. In the presence of assay reducing agents (like DTT, TCEP, or GSH) or cellular reductases, the nitro group acts as an electron sink. It undergoes chemical reduction to reactive nitroso intermediates[1]. These intermediates can covalently modify nucleophilic residues (like catalytic cysteines) on your target protein, or they can establish a futile redox cycle that generates reactive oxygen species (ROS), indiscriminately oxidizing assay reagents[2].

  • Indole Intrinsic Photophysics: The indole ring is an inherently fluorescent chromophore. It strongly absorbs UV light (excitation maximum 280 nm) and emits in the near-UV/blue spectrum (emission 300–350 nm)[3]. If your assay relies on fluorophores or colorimetric readouts in this spectral window, the compound will either artificially inflate the signal via autofluorescence or suppress it via the Inner-Filter Effect (IFE).

RedoxInterference Compound 5-Nitro-IAA (Nitroaromatic) Nitroso Reactive Nitroso Intermediate Compound->Nitroso Reduction Target Intended Target Protein Compound->Target Intended Binding Reductants Assay Reductants (e.g., DTT, GSH) Reductants->Nitroso Electron Transfer AssayReagent Reporter Dye (e.g., Resazurin) Nitroso->AssayReagent Redox Cycling FalseSignal False Positive (Signal Quenching) AssayReagent->FalseSignal Diverted Electrons

Mechanistic pathway of nitroaromatic redox cycling leading to false-positive assay signals.

FAQ 2: Identifying Optical Interference

Q: We are seeing erratic data in our Fluorescence Polarization (FP) and FRET assays. How can we prove the compound is causing optical quenching versus true enzymatic inhibition?

A: You must establish a self-validating system that removes the biological variable. If 5-nitro-IAA absorbs the excitation light before it reaches your assay's fluorophore, or absorbs the emission light before it reaches the detector, it violates Beer's Law parameters for a clean assay.

Step-by-Step Protocol: Target-Free Optical Counter-Screen

  • Prepare the Matrix: Formulate your exact assay buffer (including all salts, detergents, and cofactors) without the target protein or enzyme.

  • Compound Titration: Spike 5-nitro-IAA into the buffer at a concentration range matching your primary screen (e.g., 0.1 μ M to 100 μ M).

  • Fluorophore Addition: Add the assay's reporter fluorophore at its final 1X concentration.

  • Spectrophotometric Scan:

    • Measure the absorbance spectrum from 250 nm to 600 nm.

    • Measure the fluorescence intensity at your assay's specific excitation/emission wavelengths.

  • Causality Check: If the absorbance of the compound at the excitation or emission wavelength exceeds 0.1 OD, or if the fluorescence signal deviates by >20% compared to the DMSO vehicle control, the compound is an optical artifact. Flag it immediately.

FAQ 3: Troubleshooting Redox and Reactive Interference

Q: Our cell viability (MTT/Resazurin) and diaphorase-coupled assays show strong inhibition by 5-nitro-IAA, but orthogonal Western blots show no target engagement. What is happening?

A: You are observing classic reporter quenching via diverted electron flow. Tetrazolium salts (MTT/XTT) and resazurin rely on cellular NAD(P)H and reductases to convert the dye into a colored/fluorescent product. Nitroaromatics are excellent substrates for these exact enzymes (like cellular nitroreductases)[4]. The 5-nitro-IAA molecule steals the electrons intended for the reporter dye. The dye remains unreduced, which the plate reader misinterprets as "cell death" or "enzyme inhibition."

Step-by-Step Protocol: Self-Validating Redox Control Assay To prove this is a chemical artifact and not biology, force the reaction chemically:

  • Set up a Cell-Free System: Add 100 μ M of Resazurin or MTT to a standard assay microplate containing only buffer (no cells, no target enzyme).

  • Add Chemical Reductant: Introduce a strong reducing agent (e.g., 1 mM DTT or TCEP) to chemically force the reduction of the dye. The well should rapidly change color/fluoresce.

  • Introduce the Suspect: Add 5-nitro-IAA (10 μ M – 50 μ M) to half the wells.

  • Readout & Interpretation: If the wells containing 5-nitro-IAA show a suppressed signal compared to the DTT-only wells, the compound is chemically intercepting the electrons. The "inhibition" is an assay artifact.

Triage & Mitigation Strategy

Q: How do we bypass these interferences to get clean data for 5-nitro-IAA derivatives?

A: You must pivot to label-free, orthogonal technologies that do not rely on electron transfer or UV/Vis light transmission. I highly recommend Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Mass Spectrometry (MS).

TriageWorkflow Start Hit Identified: 5-Nitro-IAA CheckAbs Run Absorbance/Fluorescence Scan (Target-Free) Start->CheckAbs IsOptical Signal Overlap >20%? CheckAbs->IsOptical OpticalYes Optical Artifact (Inner-Filter Effect) IsOptical->OpticalYes Yes CheckRedox Run Target-Free Assay + Reductant (DTT) IsOptical->CheckRedox No IsRedox Reporter Signal Altered? CheckRedox->IsRedox RedoxYes Redox PAINS (Nitroreduction) IsRedox->RedoxYes Yes Valid Proceed to Label-Free Validation (SPR/MS) IsRedox->Valid No

Step-by-step triage workflow to isolate and identify 5-nitro-IAA assay interference mechanisms.

Quantitative Data Summary

Use the following thresholds to systematically flag 5-nitro-IAA and its derivatives during your screening triage:

Interference TypeAffected Assay ReadoutsThreshold for Flagging ArtifactRecommended Orthogonal Assay
Optical (Inner-Filter) FP, FRET, TR-FRET, UV-VisAbsorbance >0.1 OD at assay λ ; Signal change >20% in target-free wellSurface Plasmon Resonance (SPR)
Autofluorescence Fluorescent intensity (FI)Compound FI >20% of the positive control signalMass Spectrometry (ALIS)
Redox Cycling MTT, Resazurin, LuciferaseSignal suppression in DTT/TCEP chemically-reduced control wellsIsothermal Titration Calorimetry
Covalent Modification Any thiol-sensitive enzymeIrreversible inhibition reversed by pre-incubation with BSA/GSHIntact Protein Mass Spectrometry

References

  • Pan-assay interference compounds Grokipedia URL:[Link]

  • Quantitative measurement of redox potential in hypoxic cells using SERS nanosensors Royal Society of Chemistry (RSC) URL:[Link]

  • PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Intrinsic Tryptophan Fluorescence in the Detection and Analysis of Proteins: A Focus on Förster Resonance Energy Transfer Techniques MDPI URL:[Link]

  • Interference with Fluorescence and Absorbance Assay Guidance Manual (NCBI Bookshelf) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activities of 2-(5-nitro-1H-indol-3-yl)acetic acid and Indole-3-acetic acid

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the known biological activities of 2-(5-nitro-1H-indol-3-yl)acetic acid and the well-characterized phytoho...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the known biological activities of 2-(5-nitro-1H-indol-3-yl)acetic acid and the well-characterized phytohormone, indole-3-acetic acid (IAA). While direct comparative studies on the 5-nitro derivative are limited, this document synthesizes available data on 5-nitroindole compounds to offer a predictive analysis of its potential bioactivity in contrast to its parent compound, IAA.

Introduction: Structure and Chemical Properties

Indole-3-acetic acid (IAA) is the most common, naturally occurring auxin in plants, playing a pivotal role in virtually every aspect of plant growth and development.[1][2] Chemically, it features an indole ring with an acetic acid substituent at the C3 position. 2-(5-nitro-1H-indol-3-yl)acetic acid is a derivative of IAA, distinguished by the presence of a nitro group (-NO2) at the C5 position of the indole ring. This substitution is expected to significantly alter the electronic properties and, consequently, the biological activity of the molecule.

CompoundChemical StructureMolecular FormulaMolar Mass
Indole-3-acetic acid (IAA) C₁₀H₉NO₂175.18 g/mol
2-(5-nitro-1H-indol-3-yl)acetic acid C₁₀H₈N₂O₄220.18 g/mol [3][4]

Indole-3-acetic acid (IAA): The Ubiquitous Growth Regulator

The biological activities of IAA are vast and well-documented, extending beyond the plant kingdom to fungi, bacteria, and even mammals.

Auxin Activity in Plants

IAA is the principal auxin in higher plants, orchestrating a wide array of developmental processes:

  • Cell Elongation and Division: IAA promotes the elongation of cells, particularly in stems and coleoptiles, and is also involved in cell division.[1]

  • Apical Dominance: It is responsible for maintaining apical dominance, where the central stem grows more strongly than the lateral stems.

  • Root Formation: IAA is crucial for the initiation and development of both lateral and adventitious roots.[5]

  • Tropic Responses: It mediates phototropism (growth towards light) and gravitropism (growth in response to gravity).

The molecular mechanism of auxin action is complex, involving the regulation of gene expression. IAA has been shown to stimulate RNA polymerase and transcription, leading to increased protein synthesis necessary for growth.[1]

IAA_Signaling_Pathway IAA Indole-3-acetic Acid (IAA) TIR1_AFB TIR1/AFB Receptors IAA->TIR1_AFB Binds to Aux_IAA Aux/IAA Repressors TIR1_AFB->Aux_IAA Promotes degradation of ARF Auxin Response Factors (ARFs) Aux_IAA->ARF Represses Auxin_Response_Genes Auxin-Responsive Genes ARF->Auxin_Response_Genes Activates transcription of Growth_Development Plant Growth & Development Auxin_Response_Genes->Growth_Development Leads to

Caption: Simplified signaling pathway of Indole-3-acetic acid (IAA) in plants.

Activity in Mammalian Systems

Recent research has unveiled a surprising role for IAA in mammalian physiology, where it is produced by the gut microbiota from dietary tryptophan.

  • Anti-inflammatory and Antioxidant Activity: IAA has demonstrated significant anti-inflammatory and antioxidant properties. It can reduce the production of pro-inflammatory cytokines and reactive oxygen species (ROS).[6][7] Studies have shown its potential to protect against methotrexate-induced liver injury by modulating inflammatory pathways.[8]

  • Anticancer Potential: IAA has been investigated for its anticancer effects. It has been shown to reduce cell viability in neuroblastoma cells and inhibit colony formation.[9]

2-(5-nitro-1H-indol-3-yl)acetic acid: A Shift in Biological Activity

Predicted Activity Profile

The presence of the nitro group is known to impart unique biological properties to molecules. Research on various 5-nitroindole derivatives points towards potential activities in the following areas:

  • Anticancer Activity: This is the most prominent activity reported for 5-nitroindole derivatives. They have been shown to exert their anticancer effects through mechanisms distinct from IAA, including:

    • Stabilization of G-quadruplexes: 5-nitroindoles can bind to and stabilize G-quadruplex structures in the promoter region of the c-Myc oncogene, leading to its downregulation.[10][11]

    • Induction of Reactive Oxygen Species (ROS): Certain 5-nitroindole compounds can increase intracellular ROS levels, contributing to their cytotoxic effects against cancer cells.[10][12]

  • Antimicrobial and Antiparasitic Activity: Nitro-containing compounds are known for their antimicrobial properties. 5-nitroindole derivatives have been synthesized and evaluated as novel antimycotics.[13] Furthermore, conjugates of 5-nitroindole have shown promising in vitro activity against Leishmania and Trypanosoma species, the causative agents of leishmaniasis and trypanosomiasis.[14]

It is plausible that 2-(5-nitro-1H-indol-3-yl)acetic acid would exhibit similar anticancer and antimicrobial properties. The acetic acid side chain might influence its solubility and cell permeability, potentially modulating its efficacy.

Potential Alteration of Auxin Activity

The strong electron-withdrawing nature of the nitro group at the 5-position would significantly alter the electron density of the indole ring. This change in electronic character could drastically reduce or even abolish its binding affinity for auxin receptors like TIR1/AFB, which are key to initiating the auxin signaling cascade in plants.[15] Therefore, it is highly probable that 2-(5-nitro-1H-indol-3-yl)acetic acid possesses weak or no auxin activity compared to IAA.

Experimental Protocols

To empirically determine and compare the activities of these two compounds, the following experimental workflows are recommended.

Assessment of Auxin Activity

Avena Coleoptile Elongation Bioassay

This classic bioassay provides a quantitative measure of auxin activity.

Methodology:

  • Germination: Germinate oat (Avena sativa) seeds in the dark for 3-4 days.

  • Coleoptile Excision: Under a dim green safe light, excise the apical 3-4 mm of the coleoptiles and discard. Cut a subsequent 10 mm segment from the remaining coleoptile.

  • Incubation: Float the segments in a basal medium (e.g., 2% sucrose solution with a buffer) in petri dishes.

  • Treatment: Add serial dilutions of IAA (positive control) and 2-(5-nitro-1H-indol-3-yl)acetic acid to the petri dishes. Include a control with only the basal medium.

  • Measurement: After 24-48 hours of incubation in the dark, measure the final length of the coleoptile segments.

  • Analysis: Plot the increase in length against the logarithm of the concentration to generate a dose-response curve.

Caption: Workflow for the Avena coleoptile elongation bioassay to assess auxin activity.

Evaluation of Anticancer Activity

Cell Viability Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., a neuroblastoma cell line like SH-SY5Y) in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of 2-(5-nitro-1H-indol-3-yl)acetic acid and IAA for 24, 48, or 72 hours. Include a vehicle control.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Comparative Summary and Conclusion

The available evidence strongly suggests that indole-3-acetic acid and 2-(5-nitro-1H-indol-3-yl)acetic acid possess distinct biological activity profiles.

FeatureIndole-3-acetic acid (IAA)2-(5-nitro-1H-indol-3-yl)acetic acid (Predicted)
Primary Activity Plant growth regulation (auxin)[1][2]Anticancer, Antimicrobial[10][11][12][13][14]
Mechanism of Action Binds to TIR1/AFB receptors, regulates gene expression[15]Stabilizes G-quadruplexes, induces ROS[10][11][12]
Effects in Plants Promotes cell elongation, division, and differentiation[1]Likely weak or no auxin activity
Effects in Mammals Anti-inflammatory, antioxidant, potential anticancer[6][7][8][9]Potent cytotoxic effects on cancer cells

References

  • Mishra, R. K., et al. (2021). Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities. ChemMedChem.
  • Adu-Ampratwum, D., et al. (2025). Synthesis and in vitro antitrypanosomatid activity of novel 5-nitroindole-rhodanine conjugates. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Mishra, R. K., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 16(10), 1667-1679.
  • Paola, V., et al. (1998). Synthesis of a series of 5-nitro-(benzimidazoles and indoles) as novel antimycotics and evaluation as genotoxins in the Ames test. Mutagenesis, 13(5), 473-479.
  • Lantero, E., et al. (2024). the anti-proliferative effects of indole-3-acetic acid in neuroblastoma cells. bioRxiv.
  • Pagnussat, G. C., et al. (2004). Nitric Oxide Mediates the Indole Acetic Acid Induction Activation of a Mitogen-Activated Protein Kinase Cascade Involved in Adventitious Root Development. Plant Physiology, 135(1), 279-288.
  • Biology Discussion. Indole-3-Acetic Acid (IAA), and Auxin in Plants | Plant Physiology. Available at: [Link]

  • Fu, J., et al. (2015). Indole-3-acetic acid: a widespread physiological code in interactions of fungi with other organisms. Fungal Biology Reviews, 29(3), 135-143.
  • Prusty, R., et al. (2004). The role of nitric oxide in the auxin-induced root development. Plant Science, 167(4), 623-631.
  • Jiang, Y., et al. (2020). Anti-Inflammatory and Anti-Oxidative Activity of Indole-3-Acetic Acid Involves Induction of HO-1 and Neutralization of Free Radicals in RAW264.7 Cells. International Journal of Molecular Sciences, 21(5), 1579.
  • Al-Snafi, A. E. (2023).
  • Lee, J. W., et al. (2011). Indole-3-acetic acid: a potential new photosensitizer for photodynamic therapy of acne vulgaris. Lasers in Surgery and Medicine, 43(3), 209-215.
  • Sahr, T., et al. (2018). The Tetrazole Analogue of the Auxin Indole-3-acetic Acid Binds Preferentially to TIR1 and Not AFB5. ACS Chemical Biology, 13(10), 2868-2875.

Sources

Comparative

literature review of 2-(5-nitro-1H-indol-3-yl)acetic acid biological effects

A Comprehensive Comparative Guide to the Biological Effects of 2-(5-nitro-1H-indol-3-yl)acetic acid Authored by a Senior Application Scientist In the landscape of modern drug discovery, indole derivatives represent a pri...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Comparative Guide to the Biological Effects of 2-(5-nitro-1H-indol-3-yl)acetic acid

Authored by a Senior Application Scientist

In the landscape of modern drug discovery, indole derivatives represent a privileged scaffold, consistently yielding compounds with significant therapeutic potential. Among these, 2-(5-nitro-1H-indol-3-yl)acetic acid, a nitro-substituted derivative of the well-known phytohormone indole-3-acetic acid (IAA), stands out as a molecule of considerable interest. This guide provides a comprehensive review of its anticipated biological effects, drawing objective comparisons with related indole derivatives and other alternative compounds. The analysis is grounded in available experimental data for structurally similar molecules, offering researchers and drug development professionals a thorough understanding of its potential applications and mechanisms of action.

Introduction to 2-(5-nitro-1H-indol-3-yl)acetic acid

2-(5-nitro-1H-indol-3-yl)acetic acid belongs to the family of indole acetic acid derivatives. The core indole structure is a common motif in a vast array of biologically active compounds. The addition of a nitro group at the 5-position of the indole ring is expected to significantly modulate the electronic properties of the molecule, thereby influencing its biological activity. Nitroaromatic compounds are known to exhibit a wide spectrum of biological activities, including antimicrobial and anticancer effects, often through bioreductive activation under hypoxic conditions.[1][2]

This guide will explore the potential anticancer, anti-inflammatory, and antimicrobial properties of 2-(5-nitro-1H-indol-3-yl)acetic acid, comparing its projected efficacy with that of its parent compound, indole-3-acetic acid (IAA), and other relevant therapeutic agents.

Anticancer Activity: A Comparative Analysis

The anticancer potential of indole derivatives is a burgeoning area of research. The parent compound, indole-3-acetic acid (IAA), has demonstrated anti-proliferative effects in various cancer cell lines, including neuroblastoma and prostate cancer.[3][4][5]

Mechanism of Action: Insights from Indole-3-Acetic Acid

IAA has been shown to exert its anticancer effects through multiple pathways:

  • Inhibition of Cell Viability and ALK Expression: In neuroblastoma cells, IAA treatment leads to a reduction in cell viability and inhibits the expression of anaplastic lymphoma kinase (ALK), a key driver in many neuroblastomas.[3][4]

  • Cell Cycle Arrest: IAA can induce a dose-dependent G1 arrest in the cell cycle of cancer cells.[4]

  • Induction of Apoptosis: When activated by ultraviolet B (UVB) radiation, IAA can generate free radicals and induce apoptosis in prostate cancer cells.[5]

  • Suppression of Colony Formation and Migration: Even at low concentrations, IAA can inhibit the ability of cancer cells to form colonies and migrate.[3][4]

The introduction of a nitro group in 2-(5-nitro-1H-indol-3-yl)acetic acid is hypothesized to enhance its anticancer activity, particularly in the hypoxic microenvironment characteristic of solid tumors. Nitro compounds can be selectively activated under low-oxygen conditions to form cytotoxic radicals that damage DNA and other cellular macromolecules.[2]

Comparative Performance Data
CompoundCancer Cell LineActivityReference
Indole-3-acetic acid (IAA)SH-SY5Y (Neuroblastoma)Reduced cell viability, inhibited ALK expression[3][4]
Indole-3-acetic acid (IAA)PC-3 (Prostate Cancer)Induced apoptosis upon UVB activation[5]
Substituted Indole DerivativesMCF7 (Breast Cancer)Significant inhibition of cell growth[6]
2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-oneVarious Cancer Cell LinesSignificant antiproliferative activities[7]

Experimental Protocol: Sulforhodamine B (SRB) Assay for Anticancer Activity

This protocol is widely used to assess the in-vitro anticancer activity of compounds.[6]

  • Cell Culture: Culture human breast cancer cell line MCF7 in a 96-well plate.

  • Treatment: Treat the cells with different concentrations of the test compound (e.g., 10, 20, 40, and 80 µg/ml) and a known anticancer drug as a positive control (e.g., Doxorubicin).

  • Fixation: After the treatment period, fix the cells with trichloroacetic acid.

  • Staining: Stain the fixed cells with 0.4% (wt/vol) sulforhodamine B (SRB) solution prepared in 1% acetic acid for 30 minutes.

  • Washing: Wash the plates four times with 1% acetic acid to remove unbound dye.

  • Dye Extraction: Extract the protein-bound dye using a 10 mM unbuffered Tris base solution.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 565 nm using a microtiter plate reader.

  • Data Analysis: Correlate the absorbance with the net protein synthesis rate to determine cell growth inhibition. Calculate the GI50 (50% growth inhibition), TGI (total growth inhibition), and LC50 (50% lethal concentration) values.

Signaling Pathway: Hypoxia-Selective Activation of Nitro-Compounds

Nitrocompound 2-(5-nitro-1H-indol-3-yl)acetic acid HypoxicCell Hypoxic Cancer Cell Nitrocompound->HypoxicCell Selective Uptake Bioreduction Bioreductive Enzymes HypoxicCell->Bioreduction Radical Cytotoxic Nitro Radical Bioreduction->Radical Activation DNA_Damage DNA Damage Radical->DNA_Damage Protein_Damage Protein Damage Radical->Protein_Damage Cell_Death Apoptosis/Necrosis DNA_Damage->Cell_Death Protein_Damage->Cell_Death

Caption: Hypoxia-selective activation of a nitro-indole derivative leading to cancer cell death.

Anti-inflammatory Effects: A Mechanistic Comparison

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Indole derivatives, including IAA, have demonstrated significant anti-inflammatory properties.[8][9]

Mechanism of Action: Insights from Indole-3-Acetic Acid

IAA mitigates inflammation through several mechanisms:

  • Inhibition of Pro-inflammatory Cytokines: IAA can suppress the expression and secretion of pro-inflammatory cytokines such as IL-1β, IL-6, and MCP-1 in macrophages stimulated with lipopolysaccharide (LPS).[8]

  • Induction of Heme Oxygenase-1 (HO-1): IAA upregulates the expression of the anti-inflammatory and antioxidant enzyme HO-1.[9][10]

  • Neutralization of Free Radicals: IAA can directly scavenge reactive oxygen species (ROS) and nitric oxide (NO).[8][9]

  • Modulation of NF-κB Signaling: IAA can mitigate the LPS-triggered nuclear translocation of the NF-κB p65 subunit, a key transcription factor for pro-inflammatory genes.[9]

The presence of the nitro group in 2-(5-nitro-1H-indol-3-yl)acetic acid may influence its anti-inflammatory profile. While nitro groups can sometimes be associated with pro-inflammatory responses, certain nitro-containing compounds have shown potent anti-inflammatory effects.

Comparative Performance with NSAIDs

Indomethacin, a well-known nonsteroidal anti-inflammatory drug (NSAID), is also an indole-3-acetic acid derivative. This provides a relevant benchmark for comparing the potential anti-inflammatory activity of 2-(5-nitro-1H-indol-3-yl)acetic acid.[11][12]

CompoundMechanismKey FindingsReference
Indole-3-acetic acid (IAA)Inhibition of pro-inflammatory cytokines, HO-1 inductionSignificantly attenuated LPS-induced inflammation in macrophages.[8][9]
IndomethacinCOX inhibitorPotent anti-inflammatory and analgesic effects.[11][12]
Diclofenac SodiumCOX inhibitorStandard anti-inflammatory drug for comparison.[11]

Experimental Protocol: In Vivo Anti-inflammatory Activity (Carrageenan-induced Paw Edema)

This is a standard in vivo model to assess the acute anti-inflammatory activity of a compound.

  • Animal Model: Use adult rats or mice.

  • Compound Administration: Administer the test compound (e.g., 2-(5-nitro-1H-indol-3-yl)acetic acid), a positive control (e.g., Indomethacin), and a vehicle control orally or intraperitoneally.

  • Induction of Inflammation: After a set time (e.g., 30 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group.

Signaling Pathway: Anti-inflammatory Action of Indole-3-Acetic Acid

LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) NFkB->Cytokines Inflammation Inflammation Cytokines->Inflammation IAA Indole-3-Acetic Acid IAA->NFkB Inhibits HO1 HO-1 Induction IAA->HO1 Induces HO1->Inflammation Inhibits

Caption: Mechanism of anti-inflammatory action of Indole-3-Acetic Acid.

Antimicrobial Activity: A Broad-Spectrum Potential

The indole nucleus is a key component of many antimicrobial agents. The addition of a nitro group can further enhance this activity, as seen in various nitroimidazole and nitrofurantoin antibiotics.[1]

Mechanism of Antimicrobial Action

The antimicrobial activity of nitroaromatic compounds often involves the reduction of the nitro group by microbial nitroreductases to form reactive nitrogen species. These species can then cause damage to microbial DNA, proteins, and other cellular components.[1] Indole derivatives themselves can exhibit antimicrobial effects by disrupting cell membranes, inhibiting biofilm formation, and interfering with microbial signaling pathways.[13][14]

Comparative Antimicrobial Efficacy

The antimicrobial potential of 2-(5-nitro-1H-indol-3-yl)acetic acid can be benchmarked against other indole-based antimicrobial agents and conventional antibiotics.

Compound/ClassTarget MicroorganismsActivity (MIC values)Reference
Indole-triazole derivative (3d)S. aureus, C. krusei6.25 µg/mL[14]
Ciprofloxacin-indole hybrid (8b)S. aureus0.0625 µg/mL[15]
5-Nitroimidazole derivativesVarious bacteria and protozoaBroad-spectrum activity[1]
2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one (3k)MRSA0.98 μg/mL[7]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Microorganism Culture: Grow the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.

  • Serial Dilution: Prepare a series of two-fold dilutions of the test compound in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with a standardized suspension of the test microorganism.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Observation: Determine the MIC by visually inspecting the wells for turbidity. The lowest concentration without visible growth is the MIC.

Workflow: Antimicrobial Drug Discovery with Indole Derivatives

cluster_0 Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 In Vivo Evaluation cluster_3 Lead Optimization Synthesis Synthesis of Indole Derivatives Characterization Structural Characterization (NMR, MS) Synthesis->Characterization MIC MIC Determination Characterization->MIC Biofilm Biofilm Inhibition Assay MIC->Biofilm Toxicity Toxicity Studies Biofilm->Toxicity Efficacy Infection Models Toxicity->Efficacy SAR Structure-Activity Relationship (SAR) Efficacy->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis Iterative Improvement

Caption: A typical workflow for the discovery of new antimicrobial agents based on indole scaffolds.

Conclusion and Future Directions

2-(5-nitro-1H-indol-3-yl)acetic acid emerges as a promising candidate for further investigation in the fields of oncology, inflammation, and infectious diseases. Its structural similarity to biologically active indole derivatives, coupled with the presence of a nitro group, suggests a high potential for potent and possibly selective therapeutic activity.

Future research should focus on the synthesis of 2-(5-nitro-1H-indol-3-yl)acetic acid and its derivatives, followed by rigorous in vitro and in vivo evaluation to determine their precise biological effects and mechanisms of action. Comparative studies with established drugs will be crucial in defining its therapeutic niche. The exploration of its hypoxia-selective activity could open new avenues for targeted cancer therapy.

References

  • Insights from an in vitro study: the anti-proliferative effects of indole-3-acetic acid in neuroblastoma cells - PubMed.
  • Molecular Insights into the In Vivo Analgesic and Anti-Inflammatory Activity of Indomethacin Analogues - PMC.
  • (PDF) Insights from an in vitro study: the anti-proliferative effects of indole-3-acetic acid in neuroblastoma cells - ResearchGate.
  • US4868201A - Indoleacetic acid derivatives used as anti-inflammatories - Google Patents.
  • Anti-Inflammatory and Anti-Oxidative Activity of Indole-3-Acetic Acid Involves Induction of HO-1 and Neutralization of Free Radicals in RAW264.7 Cells - PMC.
  • Anti-Inflammatory and Anti-Oxidative Activity of Indole-3-Acetic Acid Involves Induction of HO-1 and Neutralization of Free Radicals in RAW264.7 Cells - PubMed.
  • UVB-activated indole-3-acetic acid induces apoptosis of PC-3 prostate cancer cells.
  • Antimicrobial Activity of Nitroaromatic Derivatives - Encyclopedia.pub.
  • Anti-Inflammatory and Anti-Oxidative Activity of Indole-3-Acetic Acid Involves Induction of HO-1 and Neutralization of Free Radicals in RAW264.7 Cells - Semantic Scholar.
  • Synthesis and Evaluation of Anticancer Activity of Some New 3- Aminoalkylated Indole Derivatives - American Journal of PharmTech Research.
  • Indole-3-Acetic Acid as a Putative Selective AhR Modulator Counteracts Skatole-Induced Dual-Hit Toxicity in Colorectal Cancer Cells - MDPI.
  • Synthesis and biological evaluation of indoles - Der Pharma Chemica.
  • Synthesis and antioxidant evaluation of novel indole-3-acetic acid analogues.
  • Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PMC.
  • Synthesis and Biological in vitro and in vivo Evaluation of 2-(5-Nitroindazol-1-yl)ethylamines and Related Compounds as Potential Therapeutic Alternatives for Chagas Disease - PubMed.
  • Design, Synthesis, and Biological Evaluation of Indole Derivatives Targeting LsrK as AI-2 Quorum Sensing Inhibitors - ACS Publications.
  • Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC.
  • Design, Synthesis, and Antimicrobial Activity Evaluation of Ciprofloxacin—Indole Hybrids.
  • (PDF) SYNTHESIS, CHARACTERIZATION (FTIR) AND ANTIBACTERIAL TEST OF 3-(2- NITROETHYL) INDOLE - ResearchGate.
  • (PDF) Ethyl 2-[2-(4-Nitrobenzoyl)-1H-indol-3-yl]acetate - ResearchGate.
  • The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-One Derivatives - MDPI.
  • 2-(5-Nitro-1H-indol-3-yl)acetic acid - Fluorochem.
  • Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents.
  • 2-(5-nitro-1H-indol-3-yl)acetic acid [1-(1-methyl-2-imidazolyl)-3-phenylpropyl] ester.
  • 2-(5-Nitro-1H-indol-3-yl)acetic acid | CymitQuimica.
  • Synthesis of biologically active 1-[2-(2-methyl-5-nitroimidazol-1-yl) acetyl]-3-substituted phenyl-4-carbaldehyde-1H-pyrazoles - ResearchGate.
  • Indole-3-Acetic Acid and Skatole Exert Opposing Effects on MDR1 Proteostasis in Human Colonic Epithelial Cells: A Molecular Basis for the Gut Microbial Metabolic Switch - MDPI.

Sources

Validation

Comparative Evaluation of Commercial Sources for High-Purity 2-(5-Nitro-1H-indol-3-yl)acetic acid (CAS 79473-05-5)

[label="5-Nitroindole-3-acetic Anhydride Justifying Technical Choices I'm now detailing the reasons behind our solvent choices in NMR. I've explained why trifluoroacetic acid is used in HPLC-UV to suppress ionization, an...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="5-Nitroindole-3-acetic Anhydride

Justifying Technical Choices

I'm now detailing the reasons behind our solvent choices in NMR. I've explained why trifluoroacetic acid is used in HPLC-UV to suppress ionization, and why DMSO-d6 is chosen for NMR to improve solubility. Also, I've checked and integrated the BloomTechz link from the references, ensuring all sources are properly attributed.

As a Senior Application Scientist specializing in reagent qualification for pharmaceutical synthesis, I frequently encounter the challenge of sourcing high-purity functionalized indoles. 2-(5-Nitro-1H-indol-3-yl)acetic acid (commonly referred to as 5-NO2-IAA) is a critical building block in organic synthesis. It serves as a vital precursor in the development of fluoroquinolone-based muscle relaxants [1.1] and acts as a specialized probe in plant biology research.

However, the commercial supply chain for 5-NO2-IAA is highly variable. The electrophilic nitration of indole-3-acetic acid often yields a mixture of regioisomers (predominantly 4-nitro, 5-nitro, and 6-nitro derivatives)[1]. If commercial vendors fail to employ rigorous recrystallization or chromatographic purification, these regioisomeric impurities carry over into downstream reactions, devastating overall synthetic yield and complicating final API purification.

This guide objectively compares top commercial sources of 5-NO2-IAA and provides a self-validating analytical framework to independently verify reagent purity before committing it to your synthetic pipeline.

Commercial Source Comparison

When selecting a vendor for 5-NO2-IAA, the claimed purity on the Certificate of Analysis (CoA) must be weighed against the analytical methods used to derive that number. A vendor claiming "95% purity" via simple UV absorption may be masking structurally similar isomeric impurities that co-elute.

Below is a comparative summary of prominent commercial sources based on catalog specifications and historical lot performance in our laboratory.

SupplierCatalog / SKUClaimed PurityPrimary Analytical MethodTypical Lead TimeBest For
Sigma-Aldrich AMBH95E07C1A≥98%HPLC / NMR1-2 WeeksHigh-precision biological assays
BLD Pharm BD007895% - 98%LC-MS / NMRIn Stock (1-3 Days)Routine library synthesis
VWR MFCD1673754595%HPLC1-2 WeeksBulk scale-up optimization
AA Blocks AA01A2S095%HPLC2 WeeksCost-effective screening

Note: Purity grades of 95% are generally sufficient for early-stage screening, but scale-up synthesis of active pharmaceutical ingredients (APIs) strictly requires >98% purity to prevent the amplification of side-products[2][3].

Mechanistic Context: The Synthetic Utility of 5-NO2-IAA

To understand why purity is critical, we must look at how 5-NO2-IAA is utilized. In the synthesis of fluoroquinolone muscle relaxants, 5-NO2-IAA undergoes dehydration and activation to form 5-nitroindole-3-acetic anhydride[4]. If the starting material contains 4-nitro or 6-nitro isomers, the subsequent ring-opening and cyclization steps will generate off-target quinolone scaffolds that are nearly impossible to separate via standard silica gel chromatography.

Synthetic_Pathway A Indole-3-acetic acid (Precursor) B Nitration (HNO3 / H2SO4) A->B C 5-Nitroindole-3-acetic acid (Target Reagent) B->C Electrophilic Substitution D Dehydration / Activation (Ac2O) C->D E 5-Nitroindole-3-acetic anhydride (Reactive Intermediate) D->E F Fluoroquinolone Derivatives (Muscle Relaxants) E->F Downstream Synthesis

Fig 2. Synthetic pathway utilizing 5-NO2-IAA for the development of fluoroquinolone derivatives.

Self-Validating Quality Control Protocols

Never assume the CoA is an absolute guarantee of isomeric purity. As a best practice, you must implement a self-validating Quality Control (QC) workflow upon receipt of the chemical.

QC_Workflow A Commercial 5-NO2-IAA (CAS: 79473-05-5) B Visual Inspection & Solubility Test A->B C RP-HPLC-UV Analysis (Isomeric Purity) B->C Dissolved in MeOH D 1H-NMR Spectroscopy (Structural Integrity) B->D Dissolved in DMSO-d6 E LC-MS Profiling (Mass Confirmation) C->E Peak Elution F Batch Approval for Downstream Synthesis D->F Verified E->F Verified

Fig 1. Quality control workflow for validating commercial 5-NO2-IAA purity and structural integrity.

Protocol A: RP-HPLC-UV for Isomeric Resolution

Causality & Rationale: Standard reverse-phase high-performance liquid chromatography (RP-HPLC) often fails to resolve 4-nitro, 5-nitro, and 6-nitro isomers if the mobile phase is unbuffered. The carboxylic acid moiety of 5-NO2-IAA ( pKa​≈4.7 ) will partially ionize in neutral water, leading to severe peak tailing and co-elution. By adding 0.1% Trifluoroacetic acid (TFA) to the mobile phase, we suppress ionization, forcing the molecule into its highly retained, neutral state. This maximizes interaction with the C18 stationary phase, allowing the subtle dipole moment differences of the nitro-isomers to dictate separation.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 5.0 mg of the commercial 5-NO2-IAA sample. Dissolve completely in 1.0 mL of HPLC-grade Methanol (MeOH). Sonicate for 2 minutes to ensure complete dissolution, then dilute 1:10 in the initial mobile phase.

  • Column Selection: Use a high-resolution C18 column (e.g., Waters XBridge C18, 250 x 4.6 mm, 5 µm).

  • Mobile Phase Setup:

    • Solvent A: LC-MS grade Water + 0.1% TFA.

    • Solvent B: LC-MS grade Acetonitrile (ACN) + 0.1% TFA.

  • Gradient Elution Profile:

    • 0–2 min: 10% B (Isocratic hold to wash out void volume salts)

    • 2–15 min: Linear gradient from 10% B to 60% B

    • 15–20 min: Linear gradient from 60% B to 95% B (Column wash)

    • 20–25 min: 10% B (Re-equilibration)

  • Detection: Set the UV/Vis Diode Array Detector (DAD) to monitor at 254 nm (optimal for the conjugated nitro-indole system) and 280 nm .

  • Self-Validation Check: Spike the sample with a known standard of un-nitrated Indole-3-acetic acid (IAA). If the system is operating correctly, the un-nitrated IAA should elute significantly earlier than the 5-NO2-IAA peak, proving the column's resolving power for functionalized indoles.

Protocol B: 1 H-NMR for Structural Verification

Causality & Rationale: While HPLC confirms the absence of other UV-active species, it is blind to inorganic salts and non-chromophoric residual solvents (e.g., ethyl acetate or DMF from vendor purification). Furthermore, Nuclear Magnetic Resonance (NMR) spectroscopy is the only definitive way to prove the nitro group is exclusively at the C5 position. 5-NO2-IAA exhibits strong intermolecular hydrogen bonding, making it poorly soluble in Chloroform-d ( CDCl3​ ). Therefore, Dimethyl Sulfoxide-d6 ( DMSO−d6​ ) is mandatory to disrupt these bonds and yield a sharp, well-resolved spectrum.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15 mg of 5-NO2-IAA in 0.6 mL of dry DMSO−d6​ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Acquisition: Acquire a standard 1D 1 H-NMR spectrum on a 400 MHz (or higher) instrument. Set the relaxation delay (d1) to at least 2.0 seconds to ensure accurate integration of the acidic protons.

  • Spectral Interpretation & Validation:

    • Indole N-H: Look for a broad singlet far downfield at ~11.5 ppm.

    • Carboxylic Acid O-H: Often appears as a very broad exchangeable peak >12.0 ppm.

    • Aromatic Region (The Fingerprint): The C4 proton is highly deshielded by the adjacent nitro group and will appear as a distinct doublet (with a small meta-coupling constant, J≈2.0 Hz) around 8.5 ppm . If you observe a large doublet at ~7.8 ppm instead, you likely have the 6-nitro isomer contamination.

    • Aliphatic Region: The methylene protons ( −CH2​− ) of the acetic acid side chain will appear as a sharp singlet at ~3.7 ppm.

  • Self-Validation Check: Integrate the methylene singlet to exactly 2.00. The aromatic C4 proton must integrate to exactly 1.00. Any deviation greater than 5% indicates co-crystallized impurities or isomeric contamination.

Conclusion and Sourcing Recommendations

The commercial sourcing of 2-(5-Nitro-1H-indol-3-yl)acetic acid requires careful vendor selection matched to your specific application.

  • For sensitive biological assays or late-stage API synthesis, Sigma-Aldrich remains the gold standard due to their rigorous multi-method QC (HPLC and NMR verification)[5].

  • For high-throughput library synthesis where cost and speed are paramount, BLD Pharm offers an excellent balance of >95% purity with rapid stock availability[2].

  • Regardless of the source, implementing the self-validating RP-HPLC and NMR protocols detailed above ensures that isomeric impurities do not derail your synthetic workflows.

References

  • Shaanxi Bloom Tech Co., Ltd. "5-Nitroisatin CAS 611-09-6 and Fluoroquinolone Synthesis." Bloomtechz. Available at:[Link]

  • AA Blocks. "62168-42-7 | MFCD16860587 (Contains 79473-05-5 catalog info)." AA Blocks Catalog. Available at: [Link]

Sources

Comparative

A Comparative Guide to the Effects of 2-(5-nitro-1H-indol-3-yl)acetic Acid on Diverse Plant Species

This guide provides a comprehensive analysis of the anticipated effects of the synthetic auxin, 2-(5-nitro-1H-indol-3-yl)acetic acid, on various plant species. As a member of the nitro-substituted indole family, its biol...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive analysis of the anticipated effects of the synthetic auxin, 2-(5-nitro-1H-indol-3-yl)acetic acid, on various plant species. As a member of the nitro-substituted indole family, its biological activities are contextualized through established principles of auxin physiology and comparative data from related compounds. This document is intended for researchers, scientists, and professionals in drug development and plant biology, offering both foundational knowledge and practical experimental frameworks.

Introduction: Synthetic Auxins and the Significance of Substitution

Auxins are a class of plant hormones that play a pivotal role in virtually every aspect of plant growth and development, from cell elongation and division to organ patterning and stress responses[1][2]. The primary native auxin, Indole-3-acetic acid (IAA), serves as a molecular signal essential for these processes[1]. Synthetic auxins, laboratory-created molecules that mimic the action of IAA, are invaluable tools in both agricultural and research settings. Their structural modifications, such as the addition of nitro groups to the indole ring, can significantly alter their stability, transport, and biological activity, often leading to more potent or selective effects.

While direct experimental data for 2-(5-nitro-1H-indol-3-yl)acetic acid is not extensively available in public literature, we can infer its properties based on its structural similarity to other nitroindole compounds and the well-characterized mechanisms of auxin action. Nitro-substituted indole derivatives have been shown to possess significant biological activity, often acting as potent inhibitors of plant growth, particularly at higher concentrations[3][4].

Mechanism of Action: The TIR1/AFB Signaling Pathway

Like endogenous IAA and other synthetic auxins, 2-(5-nitro-1H-indol-3-yl)acetic acid is expected to exert its effects through the primary auxin signaling pathway. This pathway is initiated when auxin binds to the F-box protein TRANSPORT INHIBITOR RESPONSE 1 (TIR1) or its AUXIN SIGNALING F-BOX (AFB) homologs[5]. This binding event acts as a "molecular glue," stabilizing the interaction between the TIR1/AFB receptor and a family of transcriptional repressors known as Aux/IAA proteins[5].

This auxin-induced interaction targets the Aux/IAA repressor for ubiquitination and subsequent degradation by the 26S proteasome. The removal of the Aux/IAA repressor liberates AUXIN RESPONSE FACTOR (ARF) transcription factors, which can then bind to auxin-responsive elements in the promoters of target genes, thereby activating or repressing their transcription to orchestrate various developmental programs[5][6].

AuxinSignaling cluster_nucleus Cell Nucleus cluster_degradation Degradation Pathway Auxin 2-(5-nitro-1H-indol-3-yl)acetic acid TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB binds Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Ub Ubiquitin TIR1_AFB->Ub ubiquitination ARF ARF Transcription Factor Aux_IAA->ARF represses Aux_IAA->Ub ubiquitination DNA Auxin Response Element (DNA) ARF->DNA binds Proteasome 26S Proteasome Ub->Proteasome targets for degradation Proteasome->Aux_IAA degrades Transcription Gene Transcription DNA->Transcription leads to caption Figure 1: The core auxin signaling pathway.

Caption: Figure 2: General workflow for a plant seedling bioassay.

Protocol 1: Dicot Root Elongation Inhibition Assay (Arabidopsis thaliana)

This assay quantifies the inhibitory effect of the test compound on primary root growth, a hallmark of supraoptimal auxin concentrations.

1. Preparation of Media:

  • Prepare half-strength Murashige and Skoog (MS) agar plates.
  • Prepare a stock solution of 2-(5-nitro-1H-indol-3-yl)acetic acid (e.g., 10 mM in DMSO).
  • To the molten MS agar, add the test compound to achieve a final concentration series (e.g., 0, 0.01, 0.1, 1, 10, 50 µM). Also, prepare a solvent control plate (DMSO only).
  • Pour the media into square petri dishes.

2. Seed Sterilization and Plating:

  • Surface sterilize Arabidopsis thaliana (Col-0) seeds using 70% ethanol for 1 minute, followed by a 20% bleach solution for 10 minutes. Rinse 5 times with sterile water.
  • Using a sterile pipette tip, place 10-15 seeds in a line on the surface of each agar plate, approximately 1 cm from the top edge.

3. Incubation:

  • Seal the plates and stratify at 4°C in the dark for 2-3 days to ensure uniform germination.
  • Transfer the plates to a growth chamber with a long-day photoperiod (16h light / 8h dark) at 22°C, orienting the plates vertically so that roots grow along the agar surface.

4. Data Collection and Analysis:

  • After 5-7 days of growth, remove the plates and scan them using a high-resolution flatbed scanner.
  • Using image analysis software (e.g., ImageJ), measure the length of the primary root for each seedling from the root-shoot junction to the root tip.
  • Calculate the average root length and standard deviation for each concentration. Plot the results as a percentage of the control (0 µM) growth versus the log of the compound concentration.

Causality Note: The vertical orientation is critical for this assay. It ensures that roots grow along the agar surface due to gravity, making measurement straightforward and minimizing confounding effects from roots growing into the agar.

Protocol 2: Monocot Coleoptile Elongation Assay (Zea mays)

This classic bioassay measures the stimulatory effect of auxins on cell elongation in grass coleoptiles.

1. Seedling Preparation:

  • Soak maize seeds in water for 4-6 hours.
  • Plant the seeds in moist vermiculite and grow in complete darkness for 4-5 days at 25°C to obtain etiolated seedlings with straight coleoptiles.

2. Coleoptile Sectioning:

  • Under a dim green safelight (to which the plants are insensitive), harvest the seedlings.
  • Excise a 10 mm segment from each coleoptile, starting 3 mm below the apical tip. Discard the tip and the basal portion.

3. Incubation:

  • Prepare a series of test solutions (e.g., in a phosphate buffer with 2% sucrose) containing the desired concentrations of 2-(5-nitro-1H-indol-3-yl)acetic acid (e.g., 0, 10⁻⁸, 10⁻⁷, 10⁻⁶, 10⁻⁵, 10⁻⁴ M).
  • Float 5-10 coleoptile segments in each test solution in a small petri dish or beaker.
  • Incubate the segments in the dark at 25°C for 18-24 hours on a slow shaker.

4. Data Collection and Analysis:

  • After incubation, measure the final length of each coleoptile segment using a digital caliper or by projecting their image onto a screen.
  • Calculate the average elongation (Final Length - 10 mm) for each concentration.
  • Plot the average elongation versus the log of the compound concentration to generate a dose-response curve. [7] Causality Note: Working in complete darkness or under a green safelight is crucial. Exposure to white or blue light can inhibit coleoptile elongation and induce phototropic responses, which would interfere with the measurement of auxin-induced growth.

Conclusion

2-(5-nitro-1H-indol-3-yl)acetic acid, by virtue of its structure, is poised to be a potent synthetic auxin. Its effects are expected to be mediated through the canonical TIR1/AFB signaling pathway, resulting in classic, dose-dependent physiological responses. Significant differences in sensitivity are anticipated between dicot and monocot species, with dicots likely being more susceptible to the growth-inhibitory effects at high concentrations. The provided experimental protocols offer a robust framework for quantifying these effects and establishing a detailed biological activity profile for this and other novel auxin analogs. This comparative approach is fundamental for both elucidating the nuances of auxin biology and for the rational development of new plant growth regulators.

References

  • Haga, K., & Iino, M. (1997). Auxin-Growth Relationships in Maize Coleoptiles and Pea Internodes and Control by Auxin of the Tissue Sensitivity to Auxin. Plant and Cell Physiology, 38(6), 699-708. Available from: [Link]

  • Li, S., et al. (2023). The role of indole derivative in the growth of plants: A review. Frontiers in Plant Science, 14, 1092751. Available from: [Link]

  • Iino, M. (1996). Effects of applied IAA on the growth of zone 3 in NPA-treated maize... ResearchGate. Available from: [Link]

  • de Souza, J. S. N., et al. (2020). Synthesis, herbicidal activity, and mechanism of action of new 7-nitroindoles. Journal of Agricultural and Food Chemistry, 68(19), 5324-5333. (This reference is cited within reference [3]and provides the basis for the effects of nitro-indoles). Available from: [Link]

  • Ludwig-Müller, J. (2005). Comparison of IAA and IBA effects on lateral root formation in... ResearchGate. Available from: [Link]

  • Siroky, J., et al. (2002). Synthesis and Reactions of Nitroindoles. ResearchGate. Available from: [Link]

  • Biology Discussion. (2016). Indole-3-Acetic Acid (IAA), and Auxin in Plants | Plant Physiology. Biology Discussion. Available from: [Link]

  • Nimbarte, V. D., et al. (2019). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. Chemistry – A European Journal, 25(40), 9474-9485. Available from: [Link]

  • Wikipedia. (n.d.). Indole-3-acetic acid. Wikipedia. Available from: [Link]

  • Agronomy. (2025). Plant Aux/IAA Gene Family: Significance in Growth, Development and Stress Responses. MDPI. Available from: [Link]

  • Wong, L. M., & Abel, S. (1996). Differential activation of the primary auxin response genes, PS-IAA4/5 and PS-IAA6, during early plant development. The Plant Journal, 9(5), 587-597. Available from: [Link]

  • Wang, Y., et al. (2023). Indole compounds with plant growth-regulating activity. ResearchGate. Available from: [Link]

  • Rahman, A., et al. (2007). Auxin, actin and growth of the Arabidopsis thaliana primary root. The Plant Journal, 50(3), 514-528. Available from: [Link]

  • Fu, S. F., et al. (2015). Indole-3-acetic acid: A widespread physiological code in interactions of fungi with other organisms. Fungal Biology Reviews, 29(3-4), 135-146. Available from: [Link]

  • Keskin, N., et al. (2025). Comparison of IAA and amino acid profiles of the selected rootstocks and their accumulation in grafted scion of Cucumis sativus L. PeerJ, 13, e19876. Available from: [Link]

  • Pilet, P. E. (1975). Effect of indoleacetic acid, abscisic acid, root tips and coleoptile tips on growth and curvature of maize roots. Planta, 122(3), 299-302. Available from: [Link]

  • Saugy, M., & Pilet, P. E. (1987). Effect on Root Growth of Endogenous and Applied IAA and ABA: A Critical Reexamination. Plant Physiology, 83(4), 959-962. Available from: [Link]

  • Duca, D., et al. (2023). Biosynthetic Pathways and Functions of Indole-3-Acetic Acid in Microorganisms. International Journal of Molecular Sciences, 24(16), 12796. Available from: [Link]

  • Li, Y., et al. (2024). Advances in Plant Auxin Biology: Synthesis, Metabolism, Signaling, Interaction with Other Hormones, and Roles under Abiotic Stress. International Journal of Molecular Sciences, 25(18), 9943. Available from: [Link]

  • Flores-Mireles, A. L., et al. (2008). Arginase-Negative Mutants of Arabidopsis Exhibit Increased Nitric Oxide Signaling in Root Development. Plant Physiology, 147(4), 1936-1946. Available from: [Link]

  • Karcz, W., & Burdach, Z. (2002). A comparison of the effects of IAA and 4-Cl-IAA on growth, proton secretion and membrane potential in maize coleoptile segments. Journal of Experimental Botany, 53(371), 1089-1098. Available from: [Link]

  • Zhao, Y., et al. (2023). New insights into light spectral quality inhibits the plasticity elongation of maize mesocotyl and coleoptile during seed germination. Frontiers in Plant Science, 14, 1145152. Available from: [Link]

  • Arase, F., et al. (2012). IAA8 Involved in Lateral Root Formation Interacts with the TIR1 Auxin Receptor and ARF Transcription Factors in Arabidopsis. PLoS ONE, 7(8), e43414. Available from: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-(5-nitro-1H-indol-3-yl)acetic acid

As drug development advances, indole derivatives like 2-(5-nitro-1H-indol-3-yl)acetic acid (CAS: 79473-05-5) have become critical building blocks in the synthesis of novel therapeutics, including antimicrobial agents, an...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development advances, indole derivatives like 2-(5-nitro-1H-indol-3-yl)acetic acid (CAS: 79473-05-5) have become critical building blocks in the synthesis of novel therapeutics, including antimicrobial agents, antiplatelet drugs (such as Cephalandole A analogues), and kinase inhibitors[1][2]. While its unique structure—an indole ring substituted with a nitro group and an acetic acid moiety—enables versatile functionalization, it also presents specific occupational hazards[3].

As a Senior Application Scientist, I have designed this operational guide to move beyond standard safety data sheets (SDS). This document provides a causality-driven, self-validating system for the safe handling, transfer, and disposal of this compound, ensuring that your laboratory maintains the highest standards of scientific integrity and personnel safety.

Causality-Driven PPE Protocol

Merely wearing Personal Protective Equipment (PPE) is insufficient; understanding why each piece is required ensures compliance and prevents accidental exposure. 2-(5-Nitro-1H-indol-3-yl)acetic acid is classified as a severe irritant (GHS07), specifically targeting the skin, eyes, and respiratory tract[4].

  • Respiratory Protection (N95 / EN 143 Type P2): The compound is a fine, combustible solid powder. Agitation during weighing generates micro-particulates. Inhalation directly irritates the mucous membranes of the respiratory tract. If handling bulk quantities outside a closed system, a full-face respirator with P3 cartridges is mandatory to prevent particulate inhalation.

  • Hand Protection (Nitrile Rubber, 0.11 mm): Nitro-aromatic compounds can easily permeate standard latex, which has a low cross-link density. Nitrile (acrylonitrile butadiene rubber) contains polar nitrile groups that repel organic molecules, providing a dense, chemical-resistant barrier with a breakthrough time of >480 minutes.

  • Eye Protection (ANSI Z87.1 / EN 166 Goggles): The acidic nature of the acetic acid moiety, combined with the electron-withdrawing nitro group, causes severe ocular irritation upon contact. Tight-fitting safety goggles are required; standard safety glasses with side shields are inadequate against airborne dust.

  • Body Protection (Flame-Resistant Lab Coat): Because the material is a combustible solid, static discharge must be mitigated. A flame-resistant cotton lab coat prevents static buildup common in synthetic fabrics.

Quantitative Hazard and Physical Data

To facilitate rapid risk assessment, the physical and hazard properties of 2-(5-nitro-1H-indol-3-yl)acetic acid are summarized below.

Property / SpecificationData ValueCausality / Operational Impact
CAS Number 79473-05-5Unique identifier for inventory tracking[3].
Molecular Formula C10H8N2O4High nitrogen/oxygen content dictates incineration rules[3].
Hazard Codes H315, H319, H335Causes skin, eye, and respiratory irritation.
Storage Class 11 (Combustible Solids)Must be stored away from strong oxidizing agents.
Precautionary Codes P261, P280, P305+P351Mandates avoiding dust inhalation and wearing full PPE.

Operational Workflow: Safe Handling and Transfer

G Start Start Workflow FumeHood 1. Activate Fume Hood (Face velocity 80-100 fpm) Start->FumeHood DonPPE 2. Don Prescribed PPE (N95, Nitrile, Goggles) FumeHood->DonPPE Static 3. Ground Equipment (Anti-static spatulas) DonPPE->Static Weigh 4. Weigh Compound (Closed analytical balance) Static->Weigh Transfer 5. Transfer to Vessel (Seal immediately) Weigh->Transfer Decon 6. Decontaminate Tools (Wet wipe method) Transfer->Decon End End Workflow Decon->End

Workflow for the safe handling and transfer of 2-(5-nitro-1H-indol-3-yl)acetic acid.

Step-by-Step Methodology: Weighing and Transfer

To maintain scientific integrity and minimize exposure, follow this self-validating protocol. The system validates itself: if dust is visible outside the weighing zone, the static mitigation steps have failed.

  • Environmental Preparation: Conduct all operations inside a certified Class II Type A2 biological safety cabinet or a chemical fume hood with a face velocity of 80-100 feet per minute (fpm). This ensures negative pressure containment of any aerosolized particulates.

  • Static Mitigation: 2-(5-Nitro-1H-indol-3-yl)acetic acid is a combustible solid. Use an anti-static bar (ionizer) near the analytical balance to neutralize static charges on the powder. This prevents the powder from "jumping" and aerosolizing, which is a primary flash ignition risk.

  • Tool Selection: Use an anti-static, grounded stainless-steel micro-spatula. Strictly avoid plastic spatulas, which generate triboelectric charges that repel the fine powder.

  • Transfer Mechanics: Weigh the desired mass into a static-dissipative weigh boat. Transfer the powder into the reaction flask using a wide-neck powder funnel.

  • Solvent Quenching: Immediately cap the reaction vessel or introduce the primary reaction solvent (e.g., DMSO or DMF, in which indole derivatives are highly soluble). Wetting the powder immediately traps it in solution, validating that no further dust can escape into the breathing zone.

Spill Management and Decontamination

In the event of a solid spill, immediate and methodical action is required to prevent airborne suspension.

  • Isolate: Evacuate non-essential personnel from the immediate area.

  • Suppress Dust (Critical Step): Do not dry sweep. Dry sweeping forcefully aerosolizes the irritant. Instead, lightly mist the spill with a compatible solvent (e.g., a 10% ethanol/water solution) to dampen the powder and increase its mass.

  • Collect: Use a damp, absorbent pad to wipe up the wetted material. Place the used pads into a heavy-duty, sealable hazardous waste bag.

  • Surface Decontamination: Wash the spill area with soap and water, followed by a thorough wipe-down with 70% ethanol to remove any residual organic traces.

Waste Disposal Plan

Because this compound contains a nitro-aromatic ring, improper disposal can lead to environmental contamination or hazardous exothermic reactions.

  • Primary Dissolution: Dissolve or mix the 2-(5-nitro-1H-indol-3-yl)acetic acid waste with a highly combustible solvent (such as acetone or ethanol).

  • Incineration Protocol: Atomize the solution into a chemical incinerator.

  • Causality for Scrubber Use: The incinerator must be equipped with an afterburner and an alkaline scrubber. The combustion of nitro-compounds (C10H8N2O4) generates toxic nitrogen oxides (NOx)[3]. NOx reacts with atmospheric moisture to form nitric acid. An alkaline scrubber (utilizing NaOH or Ca(OH)2) chemically neutralizes these acidic gases into harmless nitrate salts before atmospheric release, ensuring environmental compliance.

References

  • PubChem . "2-(5-nitro-1H-indol-3-yl)acetic acid | C10H8N2O4 - PubChem". National Center for Biotechnology Information.[Link]

  • LookChem . "Cas 6953-39-5,(5-nitro-1H-indol-3-yl)(oxo)acetic acid". LookChem Chemical Database.[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(5-nitro-1H-indol-3-yl)acetic acid
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2-(5-nitro-1H-indol-3-yl)acetic acid
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